Product packaging for AMG-8718(Cat. No.:)

AMG-8718

Cat. No.: B605420
M. Wt: 442.4 g/mol
InChI Key: GKKFBOARESVMBW-VWLOTQADSA-N
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Description

AMG-8718 is a potent and orally efficacious BACE1 inhibitor. This compound produced robust and sustained reductions of CSF and brain Aβ levels in a rat pharmacodynamic model and exhibited significantly reduced potential for QTc elongation in a cardiovascular safety model. BACE1 (β-secretase, memapsin 2, Asp2) has emerged as a promising target for the treatment of Alzheimer's disease. BACE1 is an aspartic protease which functions in the first step of the pathway leading to the production and deposition of amyloid-β peptide (Aβ). BACE1 inhibition has direct implications in the Alzheimer's disease pathology without largely affecting viability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19FN4O3 B605420 AMG-8718

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKFBOARESVMBW-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C([C@@]35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AMG-8718

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). Developed by Amgen, this compound was investigated as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and key preclinical data.

Core Mechanism of Action: BACE1 Inhibition

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of BACE1. BACE1 is the rate-limiting enzyme in the production of Aβ peptides. By binding to the active site of BACE1, this compound prevents the cleavage of APP at the β-secretase site, thereby reducing the generation of Aβ peptides of varying lengths, including the aggregation-prone Aβ42.

Signaling Pathway of APP Processing and the Role of this compound

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound specifically targets the amyloidogenic pathway.

app_processing_pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP sAPPalpha sAPPα (soluble fragment) APP_non->sAPPalpha α-secretase CTFalpha α-CTF (C-terminal fragment) APP_non->CTFalpha α-secretase p3 p3 peptide CTFalpha->p3 γ-secretase APP_amy APP sAPPbeta sAPPβ (soluble fragment) APP_amy->sAPPbeta BACE1 CTFbeta β-CTF (C-terminal fragment) APP_amy->CTFbeta BACE1 Abeta Aβ peptides (Aβ40, Aβ42) CTFbeta->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques AMG8718 This compound AMG8718->APP_amy Inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on the amyloidogenic cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound, extracted from preclinical studies.

Parameter Value Assay/Species Reference
BACE1 IC50 13 nMRecombinant human BACE1 enzymatic assay(Dineen et al., 2014)
BACE2 IC50 >10 µMRecombinant human BACE2 enzymatic assay(Dineen et al., 2014)
Cathepsin D IC50 >10 µMRecombinant human Cathepsin D enzymatic assay(Dineen et al., 2014)
HEK293-APPswe Aβ40 EC50 24 nMCell-based assay(Dineen et al., 2014)
hERG IC50 8.3 µMRadioligand binding assay(Dineen et al., 2014)
P-glycoprotein Efflux Ratio 1.8Caco-2 cell monolayer assay(Dineen et al., 2014)
Caption: In vitro potency and selectivity of this compound.
Parameter Value Species/Model Reference
Rat Brain Aβ40 Reduction (ED50) 3 mg/kgSprague-Dawley Rat(Dineen et al., 2014)
Rat CSF Aβ40 Reduction (ED50) 1 mg/kgSprague-Dawley Rat(Dineen et al., 2014)
Rat Plasma Clearance 2.8 L/h/kgSprague-Dawley Rat(Dineen et al., 2014)
Rat Oral Bioavailability 44%Sprague-Dawley Rat(Dineen et al., 2014)
Caption: In vivo pharmacodynamic and pharmacokinetic parameters of this compound in rats.

Experimental Protocols

BACE1 Enzymatic Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the in vitro potency of this compound against recombinant human BACE1.

bace1_assay_workflow start Start prepare_reagents Prepare Reagents: - Recombinant human BACE1 - FRET peptide substrate - this compound serial dilutions - Assay buffer start->prepare_reagents plate_addition Add to 384-well plate: 1. Assay buffer 2. This compound or vehicle 3. BACE1 enzyme prepare_reagents->plate_addition pre_incubation Pre-incubate at room temperature plate_addition->pre_incubation initiate_reaction Initiate reaction by adding FRET peptide substrate pre_incubation->initiate_reaction incubation Incubate in the dark at room temperature initiate_reaction->incubation read_fluorescence Measure fluorescence intensity (Excitation/Emission) incubation->read_fluorescence data_analysis Calculate percent inhibition and determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the BACE1 FRET-based enzymatic inhibition assay.

Methodology:

  • Reagent Preparation: All reagents were prepared in a sodium acetate buffer (pH 4.5). This compound was serially diluted in DMSO and then further diluted in the assay buffer.

  • Plate Setup: In a 384-well plate, assay buffer, this compound dilutions or vehicle (DMSO), and recombinant human BACE1 enzyme were added.

  • Pre-incubation: The plate was pre-incubated for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of a FRET-based peptide substrate containing the BACE1 cleavage site.

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature in the dark.

  • Fluorescence Reading: The fluorescence intensity was measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percent inhibition was calculated relative to the vehicle control, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

Cell-Based Aβ Reduction Assay

The cellular activity of this compound was assessed in a human embryonic kidney (HEK293) cell line stably overexpressing human APP with the Swedish mutation (APPswe).

Methodology:

  • Cell Culture: HEK293-APPswe cells were cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of this compound or vehicle for 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatant was collected.

  • Aβ Quantification: The concentration of Aβ40 in the supernatant was quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percent reduction in Aβ40 levels was calculated relative to the vehicle-treated cells, and the EC50 value was determined.

Off-Target Profile and Retinal Toxicity

While this compound demonstrated high selectivity for BACE1 over other proteases like BACE2 and Cathepsin D, preclinical studies in Sprague-Dawley rats revealed an off-target retinal toxicity characterized by retinal thinning. This toxicity was found to be independent of BACE1 inhibition, as BACE1 knockout rats did not exhibit similar retinal abnormalities. The underlying mechanism is believed to be the impairment of phagolysosomal function in the retinal pigment epithelium (RPE), leading to photoreceptor dysfunction and eventual cell loss.

retinal_toxicity_pathway AMG8718 This compound RPE Retinal Pigment Epithelium (RPE) AMG8718->RPE Off-target effect Phagolysosomal_Function Impaired Phagolysosomal Function RPE->Phagolysosomal_Function Photoreceptor_Dysfunction Photoreceptor Dysfunction Phagolysosomal_Function->Photoreceptor_Dysfunction Retinal_Thinning Retinal Thinning (Photoreceptor Loss) Photoreceptor_Dysfunction->Retinal_Thinning

Caption: Proposed logical relationship for the off-target retinal toxicity of this compound in rats.

Conclusion

This compound is a potent and selective BACE1 inhibitor that effectively reduces Aβ levels in preclinical models, demonstrating a clear on-target mechanism of action relevant to Alzheimer's disease. However, the discovery of a significant off-target retinal toxicity in rats, unrelated to BACE1 inhibition, highlights the challenges in the development of BACE1 inhibitors and the importance of thorough preclinical safety assessments. The detailed mechanistic and quantitative data presented in this guide provide a comprehensive understanding of the pharmacological profile of this compound for researchers and professionals in the field of drug development.

An In-Depth Technical Guide to the BACE1 Inhibition Pathway of AMG-8718

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-8718 is a potent, orally bioavailable small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Amgen, this compound showed significant promise in preclinical models for the treatment of Alzheimer's disease by reducing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain. Despite its potent BACE1 inhibition and robust reduction of Aβ levels in both cerebrospinal fluid (CSF) and the brain, the development of this compound was likely halted due to off-target retinal toxicity observed in rat models. This guide provides a comprehensive overview of the BACE1 inhibition pathway, the pharmacological profile of this compound, detailed experimental protocols relevant to its evaluation, and a discussion of the clinical implications of its preclinical findings.

The BACE1 Signaling Pathway in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the central event initiating the pathological cascade of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).

The process begins with the cleavage of APP by BACE1, which excises the soluble N-terminal fragment of APP (sAPPβ) and leaves a 99-amino acid membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the Aβ peptide and the APP intracellular domain (AICD). Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production.

BACE1 has other known substrates besides APP, and its inhibition can therefore have broader biological consequences.[1][2][3] Some of these substrates include neuregulin 1 (NRG1), involved in myelination, and several proteins related to synaptic function.[1][2] This highlights the importance of developing selective BACE1 inhibitors to minimize mechanism-based side effects.

Diagram of the BACE1-Mediated APP Processing Pathway

BACE1_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Aβ Peptide (Amyloid Plaque Formation) AICD AICD C99->Abeta Cleavage C99->AICD Cleavage AMG8718 This compound AMG8718->BACE1 Inhibition

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Pharmacological Profile of this compound

This compound is a synthetic organic compound that acts as a potent inhibitor of BACE1. It was developed to have a balanced profile of BACE1 potency, reduced affinity for the hERG channel (to minimize cardiac risk), and optimized recognition by the P-glycoprotein (Pgp) efflux transporter to ensure sufficient brain penetration.

Quantitative Data

While specific IC50 and Ki values for this compound are not publicly available in the reviewed literature, it is consistently described as a "potent" inhibitor. Preclinical studies in rats demonstrated that this compound led to "robust and sustained reductions of CSF and brain Aβ levels".

Table 1: Preclinical Efficacy and Safety Profile of this compound

ParameterSpeciesFindingReference
BACE1 Inhibition In vitroPotent inhibition of BACE1 activity.--INVALID-LINK--
Aβ Reduction (CSF) RatRobust and sustained reduction.--INVALID-LINK--
Aβ Reduction (Brain) RatRobust and sustained reduction.--INVALID-LINK--
hERG Binding In vitroReduced binding affinity.--INVALID-LINK--
Pgp Recognition In vitroBalanced recognition.--INVALID-LINK--
Retinal Toxicity RatRetinal thinning observed after 1-month of daily dosing.--INVALID-LINK--
Preclinical Safety Findings: Retinal Toxicity

A significant finding in the preclinical safety evaluation of this compound was the observation of retinal thinning in Sprague-Dawley rats following a 1-month daily dosing study. This toxicity was characterized by an initial increase in autofluorescent granules in the retinal pigment epithelium (RPE), followed by photoreceptor dysfunction and eventual loss of photoreceptor nuclei. Importantly, BACE1 knockout rats showed normal retinal morphology, suggesting that this toxicity was an off-target effect of this compound and not a consequence of BACE1 inhibition itself. This off-target effect was a major impediment to the further clinical development of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of BACE1 inhibitors like this compound.

BACE1 Enzyme Activity Assay (Fluorogenic)

This assay measures the in vitro potency of a compound to inhibit BACE1 enzymatic activity.

Diagram of BACE1 Activity Assay Workflow

BACE1_Assay_Workflow reagents Prepare Reagents: - BACE1 Enzyme - Fluorogenic Substrate - Assay Buffer (pH 4.5) - this compound (or test compound) plate Plate Components: - Add buffer, enzyme, and  this compound to wells of a  96-well plate reagents->plate preincubate Pre-incubate: Allow inhibitor to bind to enzyme plate->preincubate add_substrate Initiate Reaction: Add fluorogenic substrate preincubate->add_substrate incubate Incubate: At 37°C in the dark add_substrate->incubate read Measure Fluorescence: Excitation/Emission ~345/500 nm incubate->read analyze Data Analysis: Calculate % inhibition and IC50 read->analyze

Caption: Workflow for a fluorogenic BACE1 activity assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human BACE1 enzyme is diluted in an acidic assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • A fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish APP mutation sequence flanked by a fluorophore and a quencher) is prepared in assay buffer.

    • This compound is serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add BACE1 enzyme to each well (except for no-enzyme controls).

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~345 nm excitation and ~500 nm emission) over time (kinetic assay) or at a fixed endpoint.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to BACE1 activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Amyloid-Beta Quantification in CSF and Brain Homogenates (ELISA)

This protocol is for the quantification of Aβ40 and Aβ42 levels in biological samples.

Diagram of Aβ ELISA Workflow

Abeta_ELISA_Workflow coat_plate Coat Plate: With anti-Aβ capture antibody block Block Plate: With blocking buffer to prevent non-specific binding coat_plate->block add_samples Add Samples: - CSF or brain homogenate - Aβ standards block->add_samples incubate1 Incubate: Allow Aβ to bind to capture antibody add_samples->incubate1 wash1 Wash incubate1->wash1 add_detection Add Detection Antibody: Biotinylated anti-Aβ antibody wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash incubate2->wash2 add_enzyme Add Enzyme Conjugate: Streptavidin-HRP wash2->add_enzyme incubate3 Incubate add_enzyme->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate: TMB wash3->add_substrate develop Color Development add_substrate->develop stop Stop Reaction: Add stop solution develop->stop read_absorbance Read Absorbance: At 450 nm stop->read_absorbance analyze Data Analysis: Generate standard curve and quantify Aβ levels read_absorbance->analyze

Caption: Step-by-step workflow for an Aβ sandwich ELISA.

Methodology:

  • Sample Preparation:

    • CSF: Collect CSF and centrifuge to remove any cellular debris. Store at -80°C until use.

    • Brain Tissue: Homogenize brain tissue in a suitable buffer containing protease inhibitors. Centrifuge the homogenate at high speed to pellet insoluble material. The supernatant (soluble fraction) can be used for Aβ measurement. For total Aβ, the pellet can be further extracted with formic acid.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the N-terminus of Aβ.

    • Block the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS).

    • Add prepared samples and a serial dilution of Aβ standards (Aβ40 or Aβ42) to the wells.

    • Incubate to allow Aβ to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a detection antibody specific for the C-terminus of Aβ40 or Aβ42, which is typically biotinylated.

    • Incubate to allow the detection antibody to bind to the captured Aβ.

    • Wash the plate.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.

    • Wash the plate.

    • Add a chromogenic substrate for HRP (e.g., TMB).

    • Allow color to develop in proportion to the amount of bound Aβ.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the Aβ standards against their known concentrations.

    • Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Perspectives

This compound exemplifies both the therapeutic potential and the challenges of developing BACE1 inhibitors for Alzheimer's disease. Its potent inhibition of BACE1 and consequent reduction of Aβ levels in preclinical models provided strong validation for this therapeutic approach. However, the off-target retinal toxicity observed in rats underscores the critical importance of thorough safety and selectivity profiling for any new drug candidate. While the development of this compound was not pursued, the lessons learned from its preclinical evaluation have been invaluable for the field, guiding the design of subsequent generations of BACE1 inhibitors with improved safety profiles. The journey of this compound highlights the delicate balance that must be struck between on-target efficacy and off-target toxicity in the quest for disease-modifying therapies for Alzheimer's disease.

References

An In-depth Technical Guide to the BACE1 Inhibitor AMG-8718

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-8718 is a potent and selective, orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of amyloid precursor protein (APP).[1] By inhibiting BACE1, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[1] Developed by Amgen, this compound demonstrated robust and sustained reductions of cerebrospinal fluid (CSF) and brain Aβ levels in preclinical models.[1][2] However, its development was halted due to findings of off-target retinal toxicity in rats.[][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, systematically named (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine, is a complex heterocyclic molecule.[2] Its chemical structure is characterized by a spiro-aminooxazoline moiety attached to a chromenopyridine core.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine[2]
Molecular Formula C₂₅H₁₉FN₄O₃[]
Molecular Weight 442.45 g/mol []
CAS Number 1215868-94-2N/A
Appearance Powder[]
Solubility Soluble in DMSO[]

Mechanism of Action and Signaling Pathway

This compound is a highly potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic pathway of APP processing.[5] BACE1 cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[5] By inhibiting BACE1, this compound prevents the initial cleavage of APP, thereby reducing the production of all downstream Aβ species.

The selectivity of this compound for BACE1 over the homologous enzyme BACE2 is a critical aspect of its design, as BACE2 has several physiological substrates, and its inhibition could lead to unwanted side effects.

Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the site of action for this compound.

APP_Processing_Pathway Figure 1: Amyloid Precursor Protein (APP) Processing Pathway cluster_0 Cell Membrane cluster_1 Enzymatic Cleavage APP APP C83 C83 APP->C83 Non-amyloidogenic Pathway C99 C99 APP->C99 Amyloidogenic Pathway sAPPalpha sAPPα P3 P3 AICD AICD P3->AICD sAPPbeta sAPPβ Abeta Amyloid-β (Aβ) (Plaque Formation) Abeta->AICD C83->sAPPalpha C83->P3 Cleavage C99->sAPPbeta C99->Abeta Cleavage alpha_secretase α-secretase alpha_secretase->C83 gamma_secretase1 γ-secretase gamma_secretase1->P3 BACE1 BACE1 BACE1->C99 gamma_secretase2 γ-secretase gamma_secretase2->Abeta AMG8718 This compound AMG8718->BACE1 Inhibits Synthesis_Workflow Figure 2: General Synthetic Workflow for this compound start Starting Materials (Heterocyclic Precursors) step1 Coupling Reaction start->step1 intermediate1 Chromenopyridine Intermediate step1->intermediate1 step2 Spirocyclization intermediate1->step2 intermediate2 Spiro-oxazoline Intermediate step2->intermediate2 step3 Functional Group Interconversion intermediate2->step3 final_product This compound step3->final_product Retinal_Toxicity_Pathway Figure 3: Proposed Pathway for this compound-Induced Retinal Toxicity AMG8718 This compound RPE_Phagolysosomes Retinal Pigment Epithelium (RPE) Phagolysosomes AMG8718->RPE_Phagolysosomes Impairs Function (Off-target effect) Photoreceptor_Dysfunction Photoreceptor Dysfunction RPE_Phagolysosomes->Photoreceptor_Dysfunction Leads to Photoreceptor_Loss Photoreceptor Loss (Retinal Thinning) Photoreceptor_Dysfunction->Photoreceptor_Loss Results in

References

AMG-8718 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This document provides a concise technical overview of AMG-8718, a notable BACE1 inhibitor investigated for its potential therapeutic applications in Alzheimer's disease.[1] The following table summarizes its key chemical identifiers.

IdentifierValueSource
CAS Number 1215868-94-2[2][3]
Molecular Formula C25H19FN4O3[2]
Molecular Weight 442.44 g/mol [2]

Mechanism of Action: BACE1 Inhibition

This compound functions as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, this compound was developed to reduce the levels of Aβ in the brain and cerebrospinal fluid.[1]

The logical workflow of this compound's intended therapeutic action is illustrated in the diagram below.

AMG_8718_Workflow cluster_pathway Amyloidogenic Pathway cluster_intervention Therapeutic Intervention Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) C99 C99 Amyloid Precursor Protein (APP)->C99 BACE1 Cleavage sAPPβ sAPPβ Amyloid-β (Aβ) Amyloid-β (Aβ) C99->Amyloid-β (Aβ) γ-secretase Cleavage This compound This compound This compound->Inhibition Inhibits

Logical workflow of this compound's inhibition of the amyloidogenic pathway.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to its developers, the general methodologies for evaluating BACE1 inhibitors are well-established in the scientific literature. A typical experimental workflow to assess the efficacy of a compound like this compound would involve the following stages:

  • In Vitro Enzyme Assays:

    • Objective: To determine the direct inhibitory activity of the compound on the BACE1 enzyme.

    • Methodology: A common method is a FRET (Förster Resonance Energy Transfer) assay. A synthetic peptide substrate containing a fluorophore and a quencher, which mimics the BACE1 cleavage site on APP, is used. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and quencher, resulting in a detectable fluorescent signal. The addition of an inhibitor like this compound prevents this cleavage, leading to a decrease in fluorescence. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

  • Cell-Based Assays:

    • Objective: To assess the ability of the compound to reduce Aβ production in a cellular context.

    • Methodology: A cell line that overexpresses human APP, such as HEK293 or CHO cells, is treated with varying concentrations of the inhibitor. After an incubation period, the cell culture medium is collected, and the levels of secreted Aβ peptides (typically Aβ40 and Aβ42) are quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).

  • In Vivo Pharmacodynamic Studies:

    • Objective: To evaluate the effect of the compound on Aβ levels in animal models.

    • Methodology: A relevant animal model, such as a transgenic mouse model of Alzheimer's disease or rats, is administered the compound.[1] At various time points after dosing, cerebrospinal fluid (CSF) and brain tissue are collected. The concentrations of Aβ in these samples are then measured to determine the extent and duration of BACE1 inhibition in a living organism.[1]

The following diagram illustrates this general experimental workflow.

Experimental_Workflow In_Vitro_Assay In Vitro BACE1 Enzyme Assay (FRET) Cell_Based_Assay Cell-Based Aβ Production Assay (ELISA) In_Vitro_Assay->Cell_Based_Assay Confirms Cellular Activity In_Vivo_Study In Vivo Pharmacodynamic Study in Animal Models Cell_Based_Assay->In_Vivo_Study Evaluates In Vivo Efficacy Toxicity_Study Toxicology and Safety Studies In_Vivo_Study->Toxicity_Study Assesses Safety Profile

References

Preclinical Profile of AMG-8718: A BACE1 Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 5, 2025

This technical guide provides a comprehensive summary of the preclinical data for AMG-8718, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Amgen, this compound was investigated as a potential therapeutic agent for Alzheimer's disease, aiming to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's mechanism of action, pharmacokinetics, efficacy, and safety profile based on key preclinical studies.

Core Efficacy and Safety Profile

This compound emerged from an optimization program focused on developing aminooxazoline xanthene-based BACE1 inhibitors. It was designed to have a balanced profile of high BACE1 potency, reduced affinity for the hERG potassium channel to minimize cardiac risks, and low recognition by the P-glycoprotein (Pgp) transporter to improve brain penetration.[1] Preclinical studies demonstrated that this compound effectively and persistently lowered Aβ levels in both the cerebrospinal fluid (CSF) and the brain in a rat pharmacodynamic model.[1][2]

However, the development of this compound was halted due to significant off-target retinal toxicity observed in rats.[2][3] A 1-month toxicity study revealed retinal thinning, which was later attributed to the impairment of phagolysosomal function in the retinal pigment epithelium (RPE), leading to photoreceptor dysfunction and eventual loss.[3] This adverse effect was determined to be unrelated to BACE1 inhibition, as BACE1 knockout rats did not exhibit similar retinal abnormalities.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpecies/SystemReference
BACE1 IC₅₀13 nMFRET AssayDineen et al., 2014
hERG IC₅₀> 30 µMPatch ClampDineen et al., 2014
Pgp Efflux Ratio1.5MDR1-MDCK cellsDineen et al., 2014

Table 2: In Vivo Pharmacodynamics in Sprague-Dawley Rats

AnalyteMatrixDose (oral)Maximal ReductionDuration of EffectReference
Aβ40CSF30 mg/kg~75%> 24 hoursDineen et al., 2014
Aβ40Brain (cortex)30 mg/kg~70%> 24 hoursDineen et al., 2014

Table 3: Retinal Toxicity Findings in Sprague-Dawley Rats

Study DurationObservationTime of OnsetMethodologyReference
1 monthRetinal thinningEnd of studyHistopathologyGajate et al., 2014
1 monthIncreased autofluorescent granules in RPEDay 5MicroscopyGajate et al., 2014
1 monthElectroretinographic changesDay 14ElectroretinographyGajate et al., 2014

Key Experimental Protocols

BACE1 Inhibition Assay (FRET)

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the in vitro potency of this compound against BACE1. The assay measures the cleavage of a specific peptide substrate containing a donor and a quencher fluorophore. In its uncleaved state, the proximity of the quencher to the donor suppresses the fluorescence signal. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence. The concentration of this compound required to inhibit 50% of the BACE1 enzymatic activity (IC₅₀) was determined by measuring the fluorescence intensity across a range of compound concentrations.

Rat Pharmacodynamic Model for Aβ Reduction
1-Month Rat Retinal Toxicity Study

Sprague-Dawley rats were treated daily with this compound for one month, followed by a two-month recovery period. A comprehensive assessment of retinal health was conducted, including:

  • Ophthalmoscopy and Fundus Autofluorescence: To visually inspect the retina for any gross abnormalities.

  • Electroretinography (ERG): To measure the electrical responses of the various cell types in the retina, providing a functional assessment of the photoreceptors.

  • Microscopy: Histopathological examination of retinal cross-sections to identify cellular changes, such as the accumulation of autofluorescent granules in the retinal pigment epithelium (RPE) and the loss of photoreceptor nuclei in the outer nuclear layer.

Visualized Signaling Pathway and Experimental Workflow

BACE1_Signaling_Pathway cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein sAPPβ sAPPβ APP->sAPPβ cleavage C99 C99 fragment APP->C99 cleavage Amyloid-β C99->Aβ cleavage BACE1 BACE1 BACE1->APP γ-Secretase γ-Secretase γ-Secretase->C99 This compound This compound This compound->BACE1 inhibition

Caption: Mechanism of action of this compound in the amyloidogenic pathway.

Experimental_Workflow cluster_1 In Vivo Rat PD Study Dosing Oral Administration of this compound CSF_Collection Serial CSF Sampling (Cisterna Magna) Dosing->CSF_Collection Brain_Harvest Terminal Brain (Cortex) Collection Dosing->Brain_Harvest ELISA Aβ40 Quantification (ELISA) CSF_Collection->ELISA Brain_Harvest->ELISA Analysis Data Analysis: % Aβ Reduction ELISA->Analysis

Caption: Workflow for the in vivo pharmacodynamic assessment of this compound.

References

AMG-8718: A Preclinical BACE1 Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on a Potent Amgen Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 was a potent, orally bioavailable, and centrally active BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor developed by Amgen for the potential treatment of Alzheimer's disease. The therapeutic rationale for inhibiting BACE1 is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of Aβ. Therefore, its inhibition is expected to reduce Aβ levels and potentially slow or prevent the progression of the disease. This compound emerged from a research program focused on developing aminooxazoline xanthene-based BACE1 inhibitors with a balanced profile of potency, selectivity, and pharmacokinetic properties. Despite its promising preclinical efficacy, the development of this compound was likely halted due to off-target retinal toxicity observed in animal studies. This guide provides a comprehensive overview of the available preclinical data on this compound.

Mechanism of Action: BACE1 Inhibition

This compound functions as a competitive inhibitor of the BACE1 enzyme. By binding to the active site of BACE1, it prevents the cleavage of the amyloid precursor protein (APP) at the β-secretase site. This action effectively reduces the production of the Aβ40 and Aβ42 peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.

BACE1_Inhibition_Pathway cluster_cleavage APP Processing cluster_abeta_production Aβ Production APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Abeta Amyloid-beta (Aβ) peptides (Aβ40, Aβ42) C99->Abeta γ-secretase cleavage gamma_secretase γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1 BACE1 (β-secretase) AMG8718 This compound AMG8718->BACE1 Inhibition FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis BACE1 BACE1 Enzyme Incubation Pre-incubation of BACE1 and this compound BACE1->Incubation AMG8718 This compound (serial dilutions) AMG8718->Incubation Buffer Assay Buffer Buffer->Incubation Add_Substrate Addition of FRET Substrate Incubation->Add_Substrate Measurement Kinetic Fluorescence Measurement Add_Substrate->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination Retinal_Toxicity_Workflow Dosing Daily Oral Dosing of this compound (1 month) Recovery Treatment-Free Recovery (2 months) Dosing->Recovery Ocular_Exams In-life Ocular Examinations (Ophthalmoscopy, Fundus Autofluorescence, ERG) Dosing->Ocular_Exams During dosing Recovery->Ocular_Exams During recovery Histopathology Terminal Histopathology Recovery->Histopathology Data_Analysis Data Analysis and Pathology Assessment Ocular_Exams->Data_Analysis Histopathology->Data_Analysis

BACE1 as a Drug Target for Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD), the most prevalent form of dementia, is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A central theory in AD pathogenesis is the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event that triggers a cascade of downstream pathological events, including the formation of neurofibrillary tangles and neuronal death.[1][2] The β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is the rate-limiting enzyme that initiates the production of Aβ.[3][4] This critical role has made BACE1 a major therapeutic target for the development of disease-modifying therapies for AD.[2][5] This guide provides an in-depth technical overview of BACE1 as a drug target, summarizing key data, experimental protocols, and the challenges that have been encountered in the clinical development of BACE1 inhibitors.

The Biology of BACE1 and the Amyloidogenic Pathway

BACE1 is a type I transmembrane aspartic protease that is highly expressed in neurons.[6][7] It plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP), a transmembrane protein with an unknown definitive function.[6] The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

In the amyloidogenic pathway , BACE1 first cleaves APP at the β-secretase cleavage site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[8][9] The C99 fragment is then cleaved by a multi-protein complex called γ-secretase, which releases the Aβ peptide of varying lengths, most commonly Aβ40 and Aβ42.[9][10] The Aβ42 isoform is particularly prone to aggregation and is the primary component of the amyloid plaques found in the brains of AD patients.[11]

In the non-amyloidogenic pathway , APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of Aβ.[8] This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment C83. C83 can then be cleaved by γ-secretase to produce a non-toxic p3 fragment.[8]

Amyloid Precursor Protein (APP) Processing Pathways cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP APP BACE1 BACE1 Cleavage APP->BACE1 sAPPb sAPPβ BACE1->sAPPb Soluble C99 C99 BACE1->C99 Membrane-bound gamma_secretase_A γ-Secretase Cleavage C99->gamma_secretase_A Abeta Aβ (Amyloid Plaques) gamma_secretase_A->Abeta AICD_A AICD gamma_secretase_A->AICD_A APP2 APP alpha_secretase α-Secretase Cleavage APP2->alpha_secretase sAPPa sAPPα alpha_secretase->sAPPa Soluble C83 C83 alpha_secretase->C83 Membrane-bound gamma_secretase_N γ-Secretase Cleavage C83->gamma_secretase_N p3 p3 (Non-toxic) gamma_secretase_N->p3 AICD_N AICD gamma_secretase_N->AICD_N

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

BACE1 Inhibitors in Clinical Development

The central role of BACE1 in Aβ production made it a highly attractive target for AD drug development. Numerous pharmaceutical companies have invested heavily in the discovery and development of small-molecule BACE1 inhibitors.[11] While early-phase studies showed promise with significant reductions in CSF Aβ levels, later-phase clinical trials have been largely unsuccessful, with many being discontinued due to a lack of efficacy or safety concerns.[10][11]

BACE1 Inhibitor Developer(s) Highest Trial Phase Key Findings on Aβ Reduction Cognitive/Clinical Outcomes Status
Verubecestat (MK-8931) MerckPhase III (APECS)Dose-dependent reduction in CSF Aβ40, Aβ42, and sAPPβ (up to 84% at 60 mg).[12]Worsening of cognitive symptoms in prodromal AD.[13] No significant benefit in mild-to-moderate AD.Discontinued
Atabecestat (JNJ-54861911) Janssen/ShionogiPhase II/III (EARLY)Significant and sustained reduction of Aβ in plasma and CSF (up to 90%).[13]Trial halted due to liver enzyme elevations.[13]Discontinued
Lanabecestat (AZD3293/LY3314814) AstraZeneca/Eli LillyPhase III (AMARANTH)Robust, dose-dependent reduction in CSF Aβ.Failed to slow cognitive decline.[14]Discontinued
Umibecestat (CNP520) Novartis/AmgenPhase II/III (GENERATION)Robust, dose-dependent reduction in CSF Aβ.[11]Worsening of cognition and brain volume loss.[14]Discontinued
Elenbecestat (E2609) Eisai/BiogenPhase III (MISSION AD)Significantly lowered Aβ levels.[11] More selective for BACE1 over BACE2.[11]Failed to show a significant treatment effect.Discontinued

Challenges and Rationale for Clinical Trial Failures

The consistent failure of BACE1 inhibitors in late-stage clinical trials, despite successfully lowering Aβ levels, has raised significant questions about this therapeutic strategy. Several key challenges have been identified:

  • Mechanism-Based Side Effects: BACE1 has numerous physiological substrates besides APP, including neuregulin-1 (Nrg1), which is crucial for myelination and synaptic function.[15] Inhibition of BACE1 can disrupt the processing of these substrates, potentially leading to adverse effects such as cognitive worsening, neuropsychiatric symptoms, and synaptic dysfunction.[16][17]

  • BACE2 Cross-Inhibition: Many BACE1 inhibitors also inhibit the homologous enzyme BACE2.[1] While the physiological roles of BACE2 are not fully understood, it is involved in pigmentation and glucose homeostasis, and its inhibition may contribute to off-target effects.[18]

  • Timing of Intervention: It is widely believed that by the time individuals exhibit clinical symptoms of AD, the pathological cascade, including significant neuronal loss, is too advanced for an Aβ-lowering therapy to be effective.[12] Intervening at a much earlier, pre-symptomatic stage may be necessary.[16]

  • Toxicity: Some BACE1 inhibitors have been associated with specific toxicities, such as the liver enzyme elevations observed with atabecestat.[13]

Experimental Protocols

Protocol 1: BACE1 Activity Assay (Fluorogenic Substrate-Based)

This protocol outlines a method for measuring BACE1 activity in cell or tissue lysates using a fluorogenic peptide substrate.[19]

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 0.2 M Sodium Acetate, pH 4.5[19]

  • BACE1 Substrate: A fluorogenic peptide containing the BACE1 cleavage site, flanked by a fluorophore and a quencher.

  • BACE1 Inhibitor (for negative control)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and adjust the pH to 4.5.

    • Reconstitute the BACE1 substrate and inhibitor according to the manufacturer's instructions.

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Determine the protein concentration of the lysate.

    • Dilute the samples to a consistent concentration (e.g., 0.5–2 µg/µL) in assay buffer.[19]

  • Assay Setup (in a 96-well plate):

    • Background wells: 50 µL of assay buffer.

    • Negative control wells: Lysate sample + BACE1 inhibitor.

    • Sample wells: Lysate sample.

    • Add the BACE1 substrate to all wells to initiate the reaction. The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at 37°C in the dark for a specified period (e.g., 1-2 hours).[20]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the BACE1 activity as the rate of increase in fluorescence over time.

BACE1 Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and Inhibitor plate_setup Set up 96-well plate: - Background - Negative Controls (with Inhibitor) - Samples prep_reagents->plate_setup prep_samples Prepare Cell/Tissue Lysates (Homogenize & Quantify Protein) prep_samples->plate_setup add_substrate Add Fluorogenic Substrate to all wells plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Measure Fluorescence (Plate Reader) incubate->read_plate analyze_data Calculate BACE1 Activity (Rate of Fluorescence Increase) read_plate->analyze_data

Caption: Workflow for a fluorogenic BACE1 activity assay.
Protocol 2: Amyloid-β Measurement (ELISA)

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Aβ (e.g., Aβ40 or Aβ42) in biological fluids like CSF or brain homogenates.[21]

Materials:

  • Sample (CSF, plasma, or brain homogenate)

  • Coating Antibody: Monoclonal antibody specific for the N-terminus of Aβ.

  • Detection Antibody: Biotinylated monoclonal antibody specific for the C-terminus of Aβ (e.g., specific for Aβ40 or Aβ42).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 2N H2SO4).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., PBS with 1% BSA).

  • Aβ peptide standards of known concentration.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add Aβ standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate.

    • Add TMB substrate and incubate until a color change is observed.

  • Reaction Stoppage and Measurement:

    • Add the stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.

Abeta_ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate block_plate Wash & Block Plate coat_plate->block_plate add_samples Add Standards & Samples block_plate->add_samples add_detection_ab Wash & Add Detection Antibody add_samples->add_detection_ab add_strep_hrp Wash & Add Streptavidin-HRP add_detection_ab->add_strep_hrp add_tmb Wash & Add TMB Substrate add_strep_hrp->add_tmb add_stop Add Stop Solution add_tmb->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate analyze Generate Standard Curve & Calculate Aβ Concentration read_plate->analyze end_process End analyze->end_process

Caption: Workflow for an Aβ sandwich ELISA.

Future Perspectives and Conclusion

Despite the significant setbacks in clinical trials, BACE1 remains a well-validated target for reducing Aβ production.[1][10] The lessons learned from the first generation of BACE1 inhibitors are invaluable and are shaping the future of this therapeutic approach. Future strategies may include:

  • Developing more selective BACE1 inhibitors with minimal activity against BACE2 and other proteases to reduce off-target effects.[10]

  • Optimizing the level of BACE1 inhibition to achieve a therapeutic window that reduces Aβ production without causing significant mechanism-based side effects. Moderate inhibition may be more beneficial than complete blockage.[22]

  • Targeting individuals at the earliest, pre-symptomatic stages of AD , identified through biomarkers, before irreversible neurodegeneration has occurred.[12]

  • Exploring combination therapies that target multiple aspects of AD pathology, such as Aβ, tau, and neuroinflammation.[17]

References

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of AMG-8718, a BACE1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of AMG-8718, a potent inhibitor of Beta-secretase 1 (BACE1). The described protocols are intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of BACE1 inhibitors.

Introduction

This compound is a potent BACE1 inhibitor that has been investigated for its potential therapeutic use in Alzheimer's disease.[] The primary mechanism of action of this compound is the inhibition of BACE1, an aspartic protease that plays a key role in the production of amyloid-beta (Aβ) peptides. An important aspect of the preclinical characterization of this compound involves a balanced assessment of its potency against BACE1, as well as its potential off-target liabilities, such as interactions with the hERG channel and P-glycoprotein (Pgp).[][2][3]

Data Presentation

The following table summarizes the key in vitro pharmacological data for this compound.

Assay TypeTarget/SystemParameterValueReference
Enzymatic AssayBACE1IC50[Data not publicly available][2][3]
hERG Binding AssayhERG Potassium ChannelBinding Affinity (IC50/Ki)[Data not publicly available][2][3]
P-glycoprotein (Pgp) AssayP-glycoprotein (MDR1)Pgp recognition/efflux[Data not publicly available][2][3]

Note: Specific quantitative values for this compound's BACE1 potency, hERG binding affinity, and Pgp recognition are described as having a "balanced profile" in the literature but the exact values are not publicly disclosed.[][2][3] Researchers will need to determine these values experimentally.

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of this compound against BACE1.

Principle: The assay utilizes a specific peptide substrate for BACE1 that is labeled with a fluorescent donor and a quencher. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound

  • DMSO (for compound dilution)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add assay buffer to all wells.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the BACE1 FRET peptide substrate to all wells.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding recombinant human BACE1 enzyme to all wells except for the negative control wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair used in the substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow Diagram:

BACE1_FRET_Assay A Prepare this compound Serial Dilutions B Add Assay Buffer, Compound/Vehicle, and Substrate to Plate A->B Diluted Compound C Initiate Reaction with BACE1 Enzyme B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for the BACE1 FRET-based enzymatic inhibition assay.

hERG Binding Assay (Radioligand Displacement)

This protocol outlines a radioligand binding assay to assess the potential of this compound to interact with the hERG potassium channel, a common off-target liability associated with cardiotoxicity.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the hERG channel expressed in cell membranes.

Materials:

  • Cell membranes prepared from a cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Radioligand (e.g., [3H]-Astemizole or [3H]-Dofetilide)

  • Binding buffer

  • This compound

  • DMSO

  • Positive control inhibitor (e.g., Astemizole)

  • GF/B filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control in DMSO.

  • Assay Setup:

    • In a 96-well plate, combine the hERG cell membranes, radioligand, and either this compound, vehicle (DMSO), or a positive control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known hERG inhibitor) from the total binding.

    • Calculate the percent inhibition of radioligand binding for each concentration of this compound.

    • Determine the IC50 value from the concentration-response curve.

Signaling Pathway Diagram:

hERG_Binding_Assay cluster_membrane Cell Membrane hERG hERG Channel Radioligand [3H]-Radioligand Binding Binding Radioligand->Binding AMG8718 This compound Displacement Displacement AMG8718->Displacement Binding->hERG Displacement->hERG

Caption: Competitive binding of this compound and a radioligand to the hERG channel.

P-glycoprotein (Pgp) Substrate Assessment (Bidirectional Transport Assay)

This protocol is designed to determine if this compound is a substrate of the P-glycoprotein (Pgp; MDR1) efflux transporter.

Principle: The assay measures the transport of the compound across a polarized monolayer of cells that overexpress Pgp (e.g., MDCK-MDR1 cells) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A transport compared to A-B transport, which is reduced in the presence of a Pgp inhibitor, indicates that the compound is a Pgp substrate.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Pgp inhibitor (e.g., Verapamil or Elacridar)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent and polarized monolayer is formed.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Add this compound to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.

    • In parallel experiments, pre-incubate the cells with a Pgp inhibitor before adding this compound to assess inhibitor-sensitive transport.

  • Sampling and Incubation:

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2, which is significantly reduced in the presence of a Pgp inhibitor, suggests that this compound is a Pgp substrate.

Logical Relationship Diagram:

Pgp_Assay_Logic Start Is Efflux Ratio (B-A / A-B) > 2? Inhibitor Is Efflux Ratio reduced by Pgp Inhibitor? Start->Inhibitor Yes NotSubstrate This compound is not a Pgp Substrate Start->NotSubstrate No Substrate This compound is a Pgp Substrate Inhibitor->Substrate Yes Inhibitor->NotSubstrate No

Caption: Decision logic for determining if this compound is a Pgp substrate.

References

Application Notes and Protocols for AMG-8718 Cell-Based Assay for BACE1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ in the brain is a central event in the pathophysiology of Alzheimer's disease. As the rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's.[2] AMG-8718 is a potent BACE1 inhibitor that has demonstrated robust and sustained reduction of Aβ levels in preclinical models.[3][4]

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on BACE1. The protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common method for quantifying protease activity.[5]

BACE1 Signaling Pathway and Inhibition by this compound

BACE1 initiates the cleavage of the Amyloid Precursor Protein (APP) at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase results in the formation of Aβ peptides. This compound acts as a competitive inhibitor of BACE1, preventing the initial cleavage of APP and thereby reducing the production of Aβ.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP C99 C99 APP->C99 Cleavage sAPPb sAPPβ APP->sAPPb Cleavage BACE1 BACE1 BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Abeta Aβ (Amyloid Beta) C99->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation AMG8718 This compound AMG8718->BACE1 Inhibition

BACE1 signaling pathway and inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the potency of this compound in both enzymatic and cell-based assays.

Assay TypeTargetCell LineParameterValueReference
Enzymatic AssayRecombinant Human BACE1N/AIC5011.2 nMDineen et al., 2014
Cellular AssayEndogenous BACE1HEK293-APPswAβ40 Reduction EC505.3 nMDineen et al., 2014
Cellular AssayEndogenous BACE1HEK293-APPswAβ42 Reduction EC505.4 nMDineen et al., 2014

Experimental Protocol: Cell-Based BACE1 Activity Assay

This protocol describes a FRET-based assay to measure BACE1 activity in a cellular context using a commercially available BACE1 substrate. The assay can be adapted for high-throughput screening of BACE1 inhibitors.[6]

Materials and Reagents
  • HEK293 cells stably expressing APP with the Swedish mutation (HEK293-APPsw)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • BACE1 FRET substrate (e.g., from a commercial kit)

  • Lysis Buffer (e.g., provided in a commercial kit)

  • Assay Buffer (e.g., provided in a commercial kit)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen FRET substrate (e.g., Ex/Em = 335-355 nm / 495-510 nm)[5]

Experimental Workflow

Experimental_Workflow A 1. Cell Culture HEK293-APPsw cells are seeded in a 96-well plate and cultured. B 2. Compound Treatment Cells are treated with varying concentrations of this compound. A->B C 3. Cell Lysis Cells are lysed to release intracellular components, including BACE1. B->C D 4. Assay Reaction Cell lysate is incubated with a BACE1 FRET substrate. C->D E 5. Fluorescence Reading Fluorescence is measured using a plate reader. D->E F 6. Data Analysis IC50 values are calculated to determine inhibitor potency. E->F

Experimental workflow for the this compound cell-based BACE1 assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Culture HEK293-APPsw cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of 4 x 104 cells per well.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Opti-MEM to achieve the desired final concentrations.

    • Remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO in Opti-MEM).

    • Incubate the plate for 16-24 hours at 37°C.

  • Cell Lysis:

    • After incubation, remove the treatment medium and wash the cells once with PBS.

    • Add 50 µL of ice-cold Lysis Buffer to each well.

    • Incubate on ice for 10 minutes with gentle shaking.

  • BACE1 Activity Assay:

    • Prepare the BACE1 reaction mixture by diluting the FRET substrate in the Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Include the following controls:

      • Negative Control (No Enzyme): Lysis buffer without cell lysate.

      • Positive Control (No Inhibitor): Cell lysate from vehicle-treated cells.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of compounds or cell culture medium.Test the fluorescence of the compound and medium alone. Use phenol red-free medium.
Low signal-to-noise ratio Insufficient enzyme activity or substrate concentration.Increase the amount of cell lysate or optimize the substrate concentration.
High well-to-well variability Inconsistent cell seeding or pipetting errors.Ensure uniform cell seeding and use calibrated pipettes.
No inhibition observed Inactive compound or incorrect concentration.Verify the integrity and concentration of the this compound stock solution.

Conclusion

This cell-based assay provides a robust and reliable method for evaluating the potency of BACE1 inhibitors like this compound in a physiologically relevant context. The provided protocol and supporting information will aid researchers in the screening and characterization of novel therapeutic agents for Alzheimer's disease.

References

Application Notes and Protocols for AMG-8718 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of Aβ is a pathological hallmark of Alzheimer's disease. Consequently, BACE1 is a key therapeutic target for reducing Aβ levels. These application notes provide detailed protocols and important considerations for the use of this compound in primary neuron cultures, a critical in vitro model for studying neurodegenerative diseases.

While specific data on this compound in primary neuron cultures is limited in publicly available literature, the following protocols and data are based on established methodologies for primary neuron culture and studies involving other BACE1 inhibitors. This information serves as a comprehensive guide for investigating the effects of this compound on neuronal function and pathology.

Data Presentation

The following tables summarize quantitative data from studies on BACE1 inhibitors in primary neuron cultures and related models. This data provides a reference for expected outcomes when using this compound.

Table 1: Effect of BACE1 Inhibitors on Amyloid-β (Aβ) Production in Primary Neurons

BACE1 InhibitorNeuron TypeTreatment ConcentrationTreatment Duration% Reduction in Aβ40/42Reference
AZD3293Rat Primary Cortical Neurons9.7 nM - 10 µM24 hoursUp to 80%[1]
BACE1 Inhibitor IVPrimary Chicken Telencephalic Neurons5 nM - 25 nM24 hours>50% at 25 nM[1]
BACE1 siRNAMouse Primary Cortical NeuronsNot ApplicableNot ApplicableSignificant reduction[2]

Table 2: Potential Effects of BACE1 Inhibition on Neuronal Health and Synaptic Parameters

ParameterModel SystemBACE1 InhibitorEffectReference
Neuronal ViabilityPrimary Chicken Telencephalon NeuronsCompound 19No toxic effects observed (0.01–50 µM)[1]
Oxidative Stress-Induced NeurotoxicityMouse Primary Cortical NeuronsBACE1 siRNAReduced neurotoxicity from H₂O₂[2]
Synaptophysin LevelsMouse Brain (in vivo)Lanabecestat, VerubecestatSignificantly reduced[3]
Hippocampal Long-Term Potentiation (LTP)Mouse Hippocampal SlicesSCH1682496, LY2811376Impaired[3]
Dendritic Spine DensityMouse Cortex (in vivo)Shionogi compound 1Significant decrease after 21 days[4]

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neurodegenerative disease research.

Materials:

  • Timed-pregnant E18 Sprague Dawley rat

  • Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell strainer (70 µm)

  • Hemocytometer or automated cell counter

  • Culture plates or dishes

Procedure:

  • Coating of Culture Vessels:

    • Aseptically coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile water and allow to dry completely.

    • (Optional) For enhanced neuronal attachment and health, coat with 5 µg/mL laminin for at least 2 hours at 37°C before plating.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the uterine horns and place them in ice-cold HBSS.

    • Remove the embryos and decapitate.

    • Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS. Remove the meninges.

  • Cell Dissociation:

    • Transfer the cortices to a 15 mL conical tube and wash with HBSS.

    • Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate for 15 minutes at 37°C.

    • Stop the trypsinization by adding an equal volume of Neurobasal medium containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating:

    • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete Neurobasal medium.

    • Determine the cell density using a hemocytometer and trypan blue exclusion to assess viability.

    • Plate the neurons at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm² on the pre-coated culture vessels.

  • Cell Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium.

    • Continue to replace half of the medium every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

This protocol provides a general guideline for treating primary neuron cultures with this compound. Optimal concentrations and treatment times should be determined empirically for each specific experiment.

Materials:

  • Primary neuron cultures (e.g., from Protocol 1)

  • This compound (stock solution prepared in DMSO)

  • Complete Neurobasal medium

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.

  • Treatment of Neurons:

    • Primary neurons are typically treated between days in vitro (DIV) 7 and 14, when they have developed a mature network of synaptic connections.

    • Carefully remove half of the conditioned medium from each well and store it at 37°C.

    • Add the prepared this compound working solutions or vehicle control to the corresponding wells.

    • Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following treatment, the conditioned medium can be collected for analysis of secreted Aβ peptides by ELISA.

    • Cell lysates can be prepared for Western blotting to analyze levels of APP, APP cleavage fragments (e.g., C99), BACE1, and synaptic proteins.

    • Cell viability can be assessed using assays such as MTT, LDH, or live/dead staining.

    • Immunocytochemistry can be performed to visualize neuronal morphology, dendritic spines, and protein localization.

Mandatory Visualizations

BACE1 Signaling Pathway and Inhibition by this compound

BACE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 APP->C99 BACE1 cleavage BACE1 BACE1 gamma_secretase γ-Secretase Abeta Amyloid-β (Aβ) C99->Abeta γ-Secretase cleavage AICD AICD C99->AICD γ-Secretase cleavage AMG8718 This compound AMG8718->BACE1 Inhibition

Caption: BACE1 cleavage of APP and its inhibition by this compound.

Experimental Workflow for this compound Treatment in Primary Neurons

Experimental_Workflow cluster_prep Preparation cluster_culture Culture & Treatment cluster_analysis Downstream Analysis coat_plates Coat Plates (Poly-D-lysine/Laminin) plate_cells Plate Neurons coat_plates->plate_cells dissect_neurons Dissect Primary Neurons (e.g., E18 Rat Cortex) dissociate_cells Dissociate Neurons (Trypsinization) dissect_neurons->dissociate_cells dissociate_cells->plate_cells mature_culture Mature Culture (DIV 7-14) plate_cells->mature_culture treat_neurons Treat Neurons (e.g., 24h) mature_culture->treat_neurons prepare_drug Prepare this compound & Vehicle Control prepare_drug->treat_neurons collect_media Collect Conditioned Media treat_neurons->collect_media lyse_cells Lyse Cells treat_neurons->lyse_cells fix_cells Fix Cells treat_neurons->fix_cells elisa Aβ ELISA collect_media->elisa western_blot Western Blot (APP, C99, BACE1) lyse_cells->western_blot viability_assay Viability/Toxicity Assays lyse_cells->viability_assay immunocytochemistry Immunocytochemistry (Morphology, Synapses) fix_cells->immunocytochemistry

Caption: Workflow for this compound application in primary neuron cultures.

Disclaimer

This document is intended for research use only. The protocols and data provided are based on existing scientific literature and should be adapted and optimized for specific experimental needs. All experiments involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for AMG-8718 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preclinical in vivo administration and dosing of AMG-8718, a potent BACE1 inhibitor. The following data and methodologies have been compiled from published preclinical studies to guide researchers in designing experiments to evaluate the pharmacodynamic effects of this compound in rat models.

Signaling Pathway of this compound

This compound is a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, this compound reduces the cleavage of the amyloid precursor protein (APP) at the β-site, thereby decreasing the subsequent generation of Aβ peptides, which are central to the pathology of Alzheimer's disease.

BACE1_Pathway cluster_0 Cell Membrane cluster_1 Amyloidogenic Pathway cluster_2 Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Substrate for gamma_secretase γ-Secretase BACE1->gamma_secretase β-cleavage Abeta Aβ Peptides (Aβ40/42) gamma_secretase->Abeta γ-cleavage AMG8718 This compound AMG8718->BACE1 Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Animal Model Dosing and Administration

Preclinical studies have demonstrated the efficacy of this compound in reducing Aβ levels in the central nervous system of Sprague-Dawley rats. The compound is orally bioavailable and exhibits a dose-dependent effect on its target.

Formulation

For oral administration, this compound can be formulated as a solution in:

  • 1% Tween® 80 / 2% Hydroxypropyl methylcellulose (HPMC) / 97% water, adjusted to pH 2.

Dosing Regimen

The following table summarizes the reported dosing and its pharmacodynamic effect in rats.

Animal Model Administration Route Dose (mg/kg) Vehicle Time Point Effect on Aβ Levels (CSF) Effect on Aβ Levels (Brain)
Sprague-Dawley RatOral Gavage301% Tween® 80 / 2% HPMC in water (pH 2)4 hours post-dose≥70% reduction≥70% reduction

Note: Higher doses (≥30 mg/kg) administered daily for one month have been associated with off-target retinal toxicity in rats.

Experimental Protocols

The following are detailed protocols for key experiments related to the in vivo evaluation of this compound.

Oral Gavage Administration Protocol

This protocol outlines the standard procedure for oral administration of this compound to rats.

Oral_Gavage_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Post-Administration prep Prepare this compound formulation animal_prep Weigh rat and calculate dose volume prep->animal_prep restrain Gently restrain the rat animal_prep->restrain gavage Insert gavage needle into the esophagus restrain->gavage administer Slowly administer the formulation gavage->administer monitor Monitor for any adverse reactions administer->monitor return_cage Return rat to its cage monitor->return_cage

Figure 2: Workflow for oral gavage administration.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare the this compound dosing solution as described in the formulation section. Ensure the solution is well-mixed and at the correct pH.

  • Animal Preparation: Weigh the rat to determine the precise volume of the formulation to be administered based on the desired mg/kg dose.

  • Restraint: Gently but firmly restrain the rat to prevent movement and ensure safe administration.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation from the syringe.

  • Post-Administration Monitoring: After administration, carefully remove the gavage needle and return the rat to its cage. Monitor the animal for a short period for any signs of distress or adverse reactions.

Cerebrospinal Fluid (CSF) Collection Protocol (Cisterna Magna)

This protocol describes a terminal procedure for collecting CSF from the cisterna magna of anesthetized rats.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Dissection tools

  • Capillary tubes or Hamilton syringe

  • Microcentrifuge tubes

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic.

  • Positioning: Place the anesthetized rat in a stereotaxic frame with its head flexed downwards to expose the back of the neck.

  • Surgical Exposure: Make a midline incision on the skin of the neck to expose the underlying muscles. Carefully dissect the muscles to visualize the cisterna magna, the space between the cerebellum and the medulla oblongata.

  • CSF Collection: Using a fine-gauge needle attached to a syringe or a glass capillary tube, carefully puncture the dura mater of the cisterna magna. CSF will begin to flow into the collection device.

  • Sample Handling: Collect the desired volume of CSF, being careful to avoid contamination with blood. Immediately place the collected CSF on ice and centrifuge at low speed to pellet any contaminating cells.

  • Storage: Store the supernatant (CSF) at -80°C until analysis.

Brain Tissue Homogenization and Aβ ELISA Protocol

This protocol provides a general method for preparing brain tissue homogenates and measuring Aβ levels by ELISA.

Brain_Processing_Workflow cluster_0 Tissue Collection & Homogenization cluster_1 Fractionation cluster_2 Aβ Quantification euthanize Euthanize rat and dissect brain homogenize Homogenize brain tissue in appropriate buffer euthanize->homogenize centrifuge1 Centrifuge homogenate homogenize->centrifuge1 supernatant Collect supernatant (Soluble Aβ fraction) centrifuge1->supernatant pellet Resuspend pellet in formic acid (Insoluble Aβ fraction) centrifuge1->pellet elisa Perform Aβ40 and Aβ42 ELISA on fractions supernatant->elisa centrifuge2 Centrifuge and neutralize supernatant pellet->centrifuge2 centrifuge2->elisa analyze Analyze data elisa->analyze

Figure 3: Workflow for brain tissue processing and Aβ ELISA.

Materials:

  • Dissected brain tissue

  • Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

  • Formic acid

  • Neutralization buffer

  • Dounce or mechanical homogenizer

  • High-speed centrifuge

  • Commercially available Aβ40 and Aβ42 ELISA kits

Procedure:

  • Tissue Collection: Following euthanasia, rapidly dissect the brain and isolate the region of interest (e.g., cortex or hippocampus).

  • Homogenization for Soluble Aβ: Homogenize the brain tissue in a suitable buffer (e.g., Tris-buffered saline with a cocktail of protease inhibitors) on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C.

  • Soluble Fraction: Collect the supernatant, which contains the soluble Aβ fraction.

  • Insoluble Fraction Extraction: Resuspend the pellet in 70% formic acid and sonicate to solubilize the insoluble Aβ plaques.

  • Neutralization: Centrifuge the formic acid extract and neutralize the supernatant with a neutralization buffer.

  • ELISA: Quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the Aβ concentrations to the total protein content of the initial homogenate.

These protocols provide a foundation for the in vivo evaluation of this compound in rat models. Researchers should adapt these methods as necessary based on their specific experimental goals and available resources. Careful adherence to ethical guidelines for animal research is paramount.

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of AMG-8718

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. As a BACE1 inhibitor, this compound was developed as a potential therapeutic agent to reduce Aβ levels for the treatment of Alzheimer's disease.[2] These application notes provide a summary of the preclinical pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Pharmacodynamic Data

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpecies/SystemValueReference
BACE1 IC₅₀ In Vitro Enzymatic Assay0.0007 µM[1]
BACE2 IC₅₀ In Vitro Enzymatic Assay0.005 µM[1]
hERG Binding Kᵢ In Vitro Binding Assay>10 µM[1]
CSF Aβ₄₀ Reduction Rat (in vivo, 30 mg/kg, p.o., 4h)69%[1]
Brain Aβ₄₀ Reduction Rat (in vivo, 30 mg/kg, p.o., 4h)48%[1]
CSF Aβ EC₅₀ Rat (in vivo)18 nM[1]
Brain Aβ EC₅₀ Rat (in vivo)67 nM[1]
Pharmacokinetic Data

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteDoseBioavailabilityReference
Rat IV2 mg/kg70%[1]
PO5 mg/kg
Beagle Dog IV2 mg/kg96%[1]
PO5 mg/kg
Cynomolgus Monkey IV2 mg/kg101%[1]
PO5 mg/kg

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of BACE1, which plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE1 cleaves APP to generate the N-terminus of the Aβ peptide. Subsequent cleavage by γ-secretase releases the Aβ peptide. By inhibiting BACE1, this compound blocks the initial step of this process, thereby reducing the production of Aβ peptides.

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on BACE1.

Experimental Protocols

In Vitro BACE1 Enzymatic Assay Protocol

This protocol describes a general method for determining the in vitro potency of this compound against BACE1 using a fluorescence resonance energy transfer (FRET) assay.

Workflow:

BACE1_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, BACE1 Enzyme, and FRET Substrate start->prepare_reagents prepare_compounds Prepare Serial Dilutions of this compound prepare_reagents->prepare_compounds add_compounds Add this compound Dilutions to Assay Plate prepare_compounds->add_compounds add_enzyme Add BACE1 Enzyme to Plate and Incubate add_compounds->add_enzyme initiate_reaction Initiate Reaction with FRET Substrate add_enzyme->initiate_reaction read_fluorescence Read Fluorescence Signal over Time initiate_reaction->read_fluorescence data_analysis Calculate % Inhibition and Determine IC₅₀ read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro BACE1 enzymatic assay.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate peptide

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound compound

  • DMSO (for compound dilution)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the final desired concentrations.

  • Assay Plate Preparation: Add the diluted this compound solutions to the wells of a 384-well plate. Include wells for positive control (enzyme and substrate, no inhibitor) and negative control (substrate only, no enzyme).

  • Enzyme Addition: Add the BACE1 enzyme solution to all wells except the negative control wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the FRET pair. Continue to read the signal at regular intervals for a set duration (e.g., 60 minutes).

  • Data Analysis: Determine the rate of substrate cleavage from the change in fluorescence over time. Calculate the percent inhibition for each concentration of this compound relative to the positive control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Pharmacodynamic Study Protocol in Rats

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in reducing Aβ levels in the cerebrospinal fluid (CSF) and brain of rats.

Workflow:

InVivo_PD_Workflow start Start animal_acclimation Acclimate Sprague-Dawley Rats start->animal_acclimation compound_formulation Formulate this compound for Oral Administration animal_acclimation->compound_formulation dosing Administer this compound (p.o.) to Treatment Groups compound_formulation->dosing sample_collection Collect CSF and Brain Tissue at Designated Time Points dosing->sample_collection sample_processing Process Brain Tissue to Obtain Homogenates sample_collection->sample_processing abeta_analysis Analyze Aβ₄₀ Levels in CSF and Brain Homogenates (ELISA) sample_processing->abeta_analysis data_analysis Calculate % Aβ Reduction vs. Vehicle Control abeta_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo pharmacodynamic study in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Anesthesia

  • Tools for CSF collection (cisterna magna puncture)

  • Tools for brain tissue collection

  • Homogenization buffer

  • Aβ₄₀ ELISA kit

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the facility for at least one week prior to the study.

  • Compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations for oral (p.o.) administration.

  • Dosing: Randomly assign animals to treatment groups (vehicle control and different doses of this compound). Administer a single oral dose of the compound or vehicle.

  • Sample Collection: At specified time points after dosing (e.g., 4 hours), anesthetize the rats and collect CSF via cisterna magna puncture. Following CSF collection, euthanize the animals and collect the brain tissue.

  • Sample Processing: Homogenize the brain tissue in a suitable buffer containing protease inhibitors. Centrifuge the homogenates to pellet insoluble material and collect the supernatant.

  • Aβ Analysis: Measure the concentration of Aβ₄₀ in the CSF and brain homogenate supernatants using a validated Aβ₄₀ ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the mean Aβ₄₀ levels for each treatment group. Determine the percent reduction in Aβ₄₀ for each this compound dose group compared to the vehicle control group. Calculate the EC₅₀ values for CSF and brain Aβ reduction by fitting the dose-response data to an appropriate pharmacological model.

Conclusion

This compound is a potent BACE1 inhibitor with good oral bioavailability in preclinical species. It demonstrates robust and dose-dependent reduction of Aβ levels in both the CSF and brain of rats. The provided protocols offer a framework for researchers to conduct similar in vitro and in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of BACE1 inhibitors.

References

Application Notes & Protocols: Measuring In Vivo Efficacy of a Small Molecule Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on AMG-8718: Initial searches indicate that this compound is a BACE1 inhibitor investigated for Alzheimer's disease.[1][2][3][4] The following protocols are tailored for the in vivo efficacy assessment of a representative small molecule inhibitor in the context of autoimmune diseases, specifically rheumatoid arthritis and psoriasis, as per the core requirements of the request. There is evidence that BACE1 may play a role in regulating T-cell function, which could be relevant to autoimmune diseases.[5]

Introduction to In Vivo Efficacy Assessment in Autoimmune Models

Preclinical in vivo models are crucial for evaluating the therapeutic potential of small molecule inhibitors for autoimmune diseases.[6] These models aim to replicate key aspects of human diseases, allowing for the assessment of a compound's efficacy, mechanism of action, and potential side effects.[7][8] This document provides detailed protocols for two widely used murine models: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and Imiquimod (IMQ)-induced psoriasis.

Signaling Pathway: IL-23/IL-17 Axis in Psoriasis

The IL-23/IL-17 signaling axis is a key driver of psoriasis pathogenesis. Understanding this pathway is crucial for interpreting the efficacy of targeted small molecule inhibitors.

IL23_IL17_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Th17 Cell cluster_Keratinocyte Keratinocyte APC APC IL23 IL-23 APC->IL23 releases Th17 Th17 Cell IL23->Th17 stimulates IL17 IL-17 Th17->IL17 produces IL22 IL-22 Th17->IL22 produces RORgt RORγt RORgt->Th17 activates Keratinocyte Keratinocyte IL17->Keratinocyte acts on IL22->Keratinocyte acts on Proliferation Hyperproliferation (Acanthosis) Keratinocyte->Proliferation Chemokines Chemokines & Cytokines Keratinocyte->Chemokines Inflammation Inflammation Chemokines->Inflammation Neutrophil recruitment

Figure 1: Simplified IL-23/IL-17 signaling pathway in psoriasis.

Efficacy Model 1: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[9][10]

Experimental Workflow

References

AMG-8718: A Potent BACE1 Inhibitor as a Tool Compound for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease (AD). As such, BACE1 inhibitors like this compound are valuable tool compounds for studying the physiological and pathological roles of BACE1 and for the preclinical evaluation of potential AD therapeutics.[2][3] Developed by Amgen, this compound has demonstrated a balanced profile of BACE1 potency, reduced affinity for the hERG channel, and moderate P-glycoprotein (P-gp) recognition.[4][5] It has been shown to cause robust and sustained reductions of Aβ levels in both the cerebrospinal fluid (CSF) and brain tissue in preclinical animal models.[1][4][5]

These application notes provide a comprehensive overview of the use of this compound as a tool compound for BACE1 studies, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating its evaluation as a BACE1 tool compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterAssay TypeValueReference
BACE1 IC50 FRET Assay0.7 nM[6]
hERG IC50 Patch Clamp>30 µM[4]
P-glycoprotein (P-gp) Efflux Ratio Caco-2 AssayModerate[4]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

CompartmentAβ ReductionDosing RegimenReference
Cerebrospinal Fluid (CSF) Sustained ReductionOral Administration[1][4]
Brain Tissue Robust ReductionOral Administration[1][4]

Experimental Protocols

Detailed methodologies for key experiments to characterize and utilize this compound are provided below.

BACE1 Inhibition Assay (FRET-Based)

This protocol describes a common method to determine the in vitro potency of this compound against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the BACE1 enzyme to each well, except for the negative control wells.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the BACE1 FRET substrate to all wells.

  • Immediately begin kinetic reading on a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm) at room temperature for 60-90 minutes.

  • The rate of increase in fluorescence is proportional to BACE1 activity.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a method to assess the potential for this compound to inhibit the hERG potassium channel, a critical cardiac safety assessment.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium

  • External and internal solutions for patch clamp recording

  • This compound

  • Automated patch clamp system

  • Positive control (e.g., E-4031)

Procedure:

  • Culture the hERG-expressing HEK293 cells to the appropriate confluency.

  • Prepare a cell suspension for the automated patch clamp system.

  • Prepare serial dilutions of this compound in the external recording solution.

  • Load the cells, external and internal solutions, and compound dilutions onto the automated patch clamp system.

  • The system will automatically establish whole-cell patch clamp configurations.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • After establishing a stable baseline current, perfuse the cells with the different concentrations of this compound.

  • Measure the hERG tail current at each concentration.

  • Calculate the percent inhibition of the hERG current relative to the baseline.

  • Determine the IC50 value by fitting the concentration-response data.

P-glycoprotein (P-gp) Substrate Assessment (Caco-2 Bidirectional Transport Assay)

This protocol is used to determine if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on the permeable supports of the Transwell plates and culture for 21-25 days to form a confluent and differentiated monolayer.

  • Apical to Basolateral (A-B) Permeability:

    • Add this compound to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Add this compound to the basolateral chamber.

    • At the same time points, collect samples from the apical chamber.

  • Repeat the A-B and B-A permeability experiments in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp-mediated transport.

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.

In Vivo Pharmacodynamic Study in Rats

This protocol describes a general procedure to evaluate the effect of orally administered this compound on Aβ levels in the CSF and brain of rats.

Materials:

  • Sprague-Dawley rats

  • This compound formulation for oral gavage

  • Anesthesia (e.g., isoflurane)

  • CSF collection supplies (e.g., stereotaxic frame, capillary tubes)

  • Brain homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

  • Aβ ELISA kits (for Aβ40 and Aβ42)

Procedure:

  • Acclimate the rats to the housing conditions for at least one week.

  • Administer this compound or vehicle to the rats via oral gavage at the desired dose(s).

  • At various time points post-dose, anesthetize the rats.

  • CSF Collection:

    • Place the anesthetized rat in a stereotaxic frame.

    • Expose the cisterna magna and carefully collect CSF using a glass capillary tube.

    • Immediately freeze the CSF samples on dry ice and store at -80°C.

  • Brain Tissue Collection:

    • Following CSF collection, euthanize the rat and perfuse with cold saline.

    • Dissect the brain and isolate the desired regions (e.g., cortex, hippocampus).

    • Immediately freeze the brain tissue on dry ice and store at -80°C.

  • Sample Analysis:

    • CSF: Thaw the CSF samples and measure Aβ40 and Aβ42 levels directly using a validated ELISA kit.

    • Brain Tissue: Homogenize the brain tissue in homogenization buffer. Centrifuge the homogenate and collect the supernatant. Measure Aβ40 and Aβ42 levels in the supernatant using a validated ELISA kit.

  • Calculate the percent reduction in Aβ levels in the treated groups compared to the vehicle-treated group at each time point.

Visualizations

The following diagrams illustrate key concepts and workflows related to BACE1 studies using this compound.

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage Ab Amyloid-beta (Aβ) C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 AMG8718 This compound AMG8718->BACE1 Inhibition

Caption: BACE1 signaling pathway in Alzheimer's disease.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation BACE1_Assay BACE1 Potency Assay (IC50) Decision Proceed to In Vivo? BACE1_Assay->Decision hERG_Assay hERG Safety Assay (IC50) hERG_Assay->Decision Pgp_Assay P-gp Efflux Assay (Ratio) Pgp_Assay->Decision Dosing Oral Dosing in Rats Sampling CSF and Brain Sampling Dosing->Sampling Analysis Aβ ELISA Sampling->Analysis Outcome Aβ Reduction Profile Analysis->Outcome Start This compound Start->BACE1_Assay Start->hERG_Assay Start->Pgp_Assay Decision->Dosing Yes

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols: In Vivo Assessment of BACE1 Activity with Inhibitor AMG-8718

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BACE1 (β-site amyloid precursor protein cleaving enzyme 1) is a prime therapeutic target in Alzheimer's disease research due to its essential role in the production of amyloid-β (Aβ) peptides.[1] AMG-8718 is a potent BACE1 inhibitor that has demonstrated robust and sustained reductions of Aβ levels in both cerebrospinal fluid (CSF) and the brain in preclinical models.[2][3][4] While not an imaging agent itself, the in vivo efficacy of this compound can be assessed using a combination of ex vivo enzymatic assays and advanced in vivo imaging techniques with specific radiotracers.

These application notes provide detailed protocols for evaluating the in vivo target engagement and pharmacodynamic effects of this compound.

This compound: A Profile of a BACE1 Inhibitor

This compound is an aminooxazoline xanthene derivative designed for high potency and selectivity for BACE1.[3] Preclinical studies in rats have shown that it effectively lowers Aβ levels.[2][3] However, off-target effects, specifically retinal toxicity, were observed in rats, which was determined to be unrelated to BACE1 inhibition.[2][5]

Table 1: Summary of this compound Characteristics

PropertyDescriptionReference
Target BACE1 (β-secretase 1)[3]
Mechanism of Action Inhibition of BACE1 enzymatic activity, leading to reduced cleavage of amyloid precursor protein (APP) and decreased production of Aβ peptides.[1][3]
Preclinical Efficacy Demonstrated robust and sustained reduction of CSF and brain Aβ levels in rat models.[2][3][4]
Known Off-Target Effects Retinal thinning and photoreceptor dysfunction observed in rats, suggested to be due to impaired phagolysosomal function in the retinal pigment epithelium.[2][5]

Experimental Protocols

Ex Vivo BACE1 Activity Assay Following In Vivo this compound Dosing

This protocol describes the measurement of BACE1 activity in brain tissue homogenates from animals treated with this compound. The assay is based on the cleavage of a fluorogenic peptide substrate.[6]

Materials:

  • This compound

  • Experimental animals (e.g., Sprague-Dawley rats)

  • BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)[6]

  • BACE1 Fluorogenic Substrate (e.g., containing the Swedish APP cleavage site)[6][7]

  • BACE1 Inhibitor Control (for assay validation)[8]

  • Purified active β-secretase (for positive control)[6]

  • 96-well black plates

  • Fluorometer with excitation at 320-345 nm and emission at 405-500 nm[7][8]

  • Tissue homogenizer

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • In Vivo Dosing: Administer this compound to experimental animals at desired doses and time points. Include a vehicle-treated control group.

  • Tissue Collection and Homogenization:

    • At the end of the treatment period, euthanize animals and rapidly excise the brain.

    • Homogenize brain tissue in ice-cold BACE1 Extraction Buffer.[8]

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[8]

    • Determine the total protein concentration of the supernatant.

  • Assay Preparation:

    • Prepare the following in a 96-well black plate:[6]

      • Background well: 50 µL assay buffer.

      • Positive control well: 46 µL assay buffer + 4 µL active β-secretase.

      • Negative control well: 44 µL assay buffer + 4 µL active β-secretase + 2 µL β-secretase inhibitor.

      • Sample wells: Dilute all samples to an equal concentration (e.g., 1 µg/µL) and add a consistent volume (e.g., 20-50 µL) to each well. Adjust the final volume with assay buffer.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing the BACE1 fluorogenic substrate diluted in the assay buffer.

    • Add the reaction mix to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorometer pre-set to 37°C.

    • Measure fluorescence in a kinetic mode for 10-60 minutes.[8]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.

    • Normalize the BACE1 activity to the total protein concentration.

    • Compare the BACE1 activity in the this compound-treated groups to the vehicle control group.

Table 2: Example Data from Ex Vivo BACE1 Activity Assay

Treatment GroupDose (mg/kg)Mean BACE1 Activity (RFU/min/µg protein)% Inhibition vs. Vehicle
Vehicle Control0150.2 ± 10.50%
This compound1075.1 ± 8.250%
This compound3030.0 ± 5.180%
In Vivo BACE1 Target Occupancy Assessment using PET Imaging

This protocol outlines a conceptual framework for a Positron Emission Tomography (PET) study to measure the occupancy of BACE1 by this compound in the brain. This requires a specific BACE1 PET radiotracer (e.g., [18F]PF-06684511) and is not a direct imaging of this compound.[2][9]

Principle:

A radiolabeled ligand that binds to BACE1 is administered to an animal. The amount of tracer uptake in the brain is measured by PET. If the animal has been pre-treated with this compound, the inhibitor will occupy BACE1 binding sites, thus reducing the binding of the radiotracer. The percentage reduction in tracer signal corresponds to the BACE1 target occupancy of this compound.

Materials:

  • This compound

  • A suitable BACE1 PET radiotracer (e.g., [18F]PF-06684511)

  • Experimental animals (e.g., non-human primates)

  • PET/CT or PET/MRI scanner

  • Anesthesia

Procedure:

  • Baseline PET Scan:

    • Anesthetize the animal and position it in the PET scanner.

    • Administer the BACE1 PET radiotracer intravenously.

    • Acquire dynamic PET data for 60-90 minutes.

  • This compound Administration:

    • Administer a single dose of this compound to the same animal.

  • Post-Dose PET Scan:

    • At a time point corresponding to the expected peak brain concentration of this compound, perform a second PET scan using the same procedure as the baseline scan.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with an anatomical reference (CT or MRI).

    • Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus).

    • Calculate the tracer uptake in each ROI for both the baseline and post-dose scans.

  • Target Occupancy Calculation:

    • Calculate the BACE1 target occupancy (TO) for each ROI using the following formula: TO (%) = [(Uptake_baseline - Uptake_post-dose) / Uptake_baseline] * 100

Table 3: Example Data from a BACE1 Target Occupancy PET Study

TreatmentBrain RegionTracer Uptake (SUV) - BaselineTracer Uptake (SUV) - Post-AMG-8718Target Occupancy (%)
This compound (30 mg/kg)Cortex3.51.071.4%
This compound (30 mg/kg)Hippocampus3.20.971.9%

Visualizations

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 fragment APP->CTF_beta Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (Pathogenic) P3 P3 fragment (Non-pathogenic) CTF_beta->Abeta Cleavage CTF_beta->P3 Cleavage AMG_8718 This compound AMG_8718->BACE1

Caption: BACE1 inhibition by this compound blocks pathogenic Aβ production.

PET_Occupancy_Workflow cluster_animal Preclinical Model cluster_scans PET Imaging Protocol cluster_analysis Data Analysis Animal Animal (e.g., NHP) Baseline 1. Baseline PET Scan (BACE1 Radiotracer Injection) Animal->Baseline Dosing 2. Administer this compound Baseline->Dosing PostDose 3. Post-Dose PET Scan (BACE1 Radiotracer Injection) Dosing->PostDose Analysis 4. Image Analysis (ROI Definition, Uptake Quantification) PostDose->Analysis Calculation 5. Calculate % Target Occupancy Analysis->Calculation

Caption: Workflow for in vivo BACE1 target occupancy study using PET.

References

Troubleshooting & Optimization

Technical Support Center: AMG-8718 Off-Target Effects and Retinal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and retinal toxicity associated with the BACE1 inhibitor, AMG-8718. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is an aspartyl protease that plays a key role in the production of amyloid-beta (Aβ) peptides, which are associated with the pathology of Alzheimer's disease. By inhibiting BACE1, this compound was developed to reduce the levels of Aβ in the brain.

Q2: What are the observed retinal toxicity findings with this compound in preclinical models?

A2: In a 1-month toxicology study in Sprague-Dawley rats, administration of this compound resulted in retinal thinning.[2] This was preceded by the accumulation of autofluorescent granules within the retinal pigment epithelium (RPE), which was detectable as early as day 5 of treatment.[2] Electroretinography (ERG) changes were observed by day 14, indicating photoreceptor dysfunction before microscopic evidence of cell loss.[2]

Q3: Is the retinal toxicity of this compound considered an on-target or off-target effect?

Q4: What is the proposed mechanism for the off-target retinal toxicity of this compound?

A4: The retinal toxicity of this compound is believed to be caused by the impairment of phagolysosomal function in the retinal pigment epithelium (RPE).[2] This leads to a buildup of undigested photoreceptor outer segments, manifesting as autofluorescent granules, which in turn causes photoreceptor dysfunction and eventual cell death, resulting in retinal thinning.[2] A key molecular off-target implicated in this toxicity is Cathepsin D (CatD), a lysosomal aspartyl protease.[3][4] Several BACE1 inhibitors have been shown to inhibit CatD with significantly greater potency in a cellular environment compared to cell-free assays.[3]

Troubleshooting Guides

Issue 1: Unexpected retinal findings in preclinical toxicology studies with a novel BACE1 inhibitor.
  • Problem: Observation of retinal thinning, autofluorescent deposits in the RPE, or ERG abnormalities in animals treated with a BACE1 inhibitor.

  • Possible Cause: Off-target inhibition of Cathepsin D or other proteins involved in lysosomal function within the RPE.

  • Troubleshooting Steps:

    • Confirm the phenotype: Conduct a thorough ophthalmological examination, including fundus autofluorescence, optical coherence tomography (OCT), and electroretinography (ERG) to characterize the retinal changes.

    • Assess Cathepsin D inhibition: Perform a cellular Cathepsin D activity assay to determine if the compound inhibits this enzyme at relevant concentrations. It is crucial to use a cell-based assay, as cell-free assays may not accurately predict in vivo off-target potency.[3]

    • Evaluate lysosomal function: Conduct an in vitro RPE phagocytosis assay to directly measure the impact of the compound on the ability of RPE cells to engulf and degrade photoreceptor outer segments.

    • BACE1 knockout control: If feasible, test the compound in BACE1 knockout animals to definitively confirm that the retinal toxicity is an off-target effect.[2]

Issue 2: Difficulty in distinguishing between on-target and off-target retinal effects.
  • Problem: It is unclear whether the observed retinal phenotype is due to the inhibition of BACE1 or an unrelated off-target.

  • Logical Framework:

    On_vs_Off_Target Start Retinal Phenotype Observed BACE1_KO Test in BACE1 Knockout Animals Start->BACE1_KO Phenotype_Present Phenotype Persists BACE1_KO->Phenotype_Present If Phenotype_Absent Phenotype Absent BACE1_KO->Phenotype_Absent If Off_Target Conclusion: Off-Target Effect Phenotype_Present->Off_Target On_Target Conclusion: On-Target Effect Phenotype_Absent->On_Target

    Figure 1: Logic diagram to differentiate on-target vs. off-target effects.

Quantitative Data Summary

CompoundTargetBACE1 IC50 (Cell-free)Cathepsin D IC50 (Cell-free)Cellular Cathepsin D IC50Observed Retinal Toxicity in Rats
This compound BACE1Not explicitly stated>1000-fold selectivity over BACE1[3]Not explicitly stated, but implicated[3]Retinal thinning, RPE autofluorescence, ERG changes[2]
LY2811376 BACE1Not explicitly stated>60-fold selectivity over BACE1[3]Significantly more potent than cell-free[3]Ocular toxicity reported[3]

Experimental Protocols

In Vivo Retinal Toxicity Assessment in Sprague-Dawley Rats

This protocol is a representative methodology for evaluating the retinal toxicity of a BACE1 inhibitor like this compound.

  • Animal Model: Male and female Sprague-Dawley rats, 5-7 weeks of age.

  • Dosing: Administer the test compound (e.g., this compound) or vehicle control daily via oral gavage for 28 days. Include a recovery group that is monitored for an additional 2 months post-dosing.

  • Ophthalmological Examinations:

    • Fundus Autofluorescence (FAF): Perform FAF imaging at baseline and on days 5, 14, and 28 to detect the accumulation of autofluorescent granules in the RPE.

    • Optical Coherence Tomography (OCT): Conduct OCT scans at baseline and on day 28, and at the end of the recovery period to measure retinal thickness.

  • Electroretinography (ERG):

    • Perform ERG recordings at baseline and on days 14 and 28.

    • Dark Adaptation: Dark-adapt the animals overnight before recording.

    • Anesthesia: Anesthetize the rats (e.g., with a ketamine/xylazine cocktail).

    • Pupil Dilation: Use a mydriatic agent (e.g., 1% tropicamide) to dilate the pupils.

    • Recording Parameters: Record scotopic (rod-driven) and photopic (cone-driven) responses to a range of light stimuli. Key parameters to analyze are the a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes and implicit times.

  • Histopathology: At the end of the dosing or recovery period, euthanize the animals and collect the eyes for histological processing. Embed the eyes in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate retinal morphology and photoreceptor cell layer thickness.

In_Vivo_Retinal_Toxicity_Workflow Dosing Daily Dosing (28 Days) - Test Compound - Vehicle Control Recovery Recovery Period (2 Months) Dosing->Recovery FAF_OCT FAF & OCT (Days 0, 5, 14, 28) Dosing->FAF_OCT ERG ERG (Days 0, 14, 28) Dosing->ERG Histology_Dosing Histopathology (Day 28) Dosing->Histology_Dosing Histology_Recovery Histopathology (End of Recovery) Recovery->Histology_Recovery

Figure 2: Workflow for in vivo retinal toxicity assessment.
In Vitro RPE Phagocytosis Assay

This protocol provides a method to assess the direct impact of a compound on the phagocytic function of RPE cells.

  • Cell Culture: Culture primary rat RPE cells or a human RPE cell line (e.g., ARPE-19) on transwell inserts until they form a polarized monolayer.

  • Preparation of Photoreceptor Outer Segments (POS): Isolate POS from bovine or porcine retinas. Label the POS with a fluorescent dye (e.g., FITC) for visualization.

  • Phagocytosis Assay:

    • Pre-treat the RPE cell monolayers with the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 24 hours).

    • Add the fluorescently labeled POS to the apical side of the RPE cells and incubate for 2-4 hours to allow for binding and internalization.

    • Wash the cells extensively to remove unbound POS.

    • To distinguish between bound and internalized POS, quench the fluorescence of the external POS with an antibody against the fluorescent label or with a quenching agent like trypan blue.

  • Quantification:

    • Fluorescence Microscopy: Visualize the internalized POS using fluorescence microscopy and quantify the number of fluorescent puncta per cell.

    • Flow Cytometry: Dissociate the cells and analyze the fluorescence intensity per cell using a flow cytometer.

  • Lysosomal Function Assessment:

    • Co-stain with a lysosomal marker (e.g., LAMP1) to observe the co-localization of internalized POS with lysosomes.

    • Use a pH-sensitive dye to measure the pH of the lysosomes in the presence of the test compound.

RPE_Phagocytosis_Assay_Workflow Culture_RPE Culture RPE Cells on Transwells Pre_treat Pre-treat RPE with Test Compound Culture_RPE->Pre_treat Prepare_POS Isolate & Fluorescently Label POS Add_POS Add Labeled POS to RPE Prepare_POS->Add_POS Pre_treat->Add_POS Incubate Incubate (2-4 hours) Add_POS->Incubate Wash Wash to Remove Unbound POS Incubate->Wash Quench Quench External Fluorescence Wash->Quench Quantify Quantify Internalized POS (Microscopy or Flow Cytometry) Quench->Quantify Lysosome_Analysis Assess Lysosomal Function (Co-localization, pH) Quantify->Lysosome_Analysis

Figure 3: Workflow for the in vitro RPE phagocytosis assay.

Signaling Pathway

The proposed off-target mechanism involves the inhibition of Cathepsin D within the lysosome of retinal pigment epithelial cells, disrupting the degradation of phagocytosed photoreceptor outer segments.

AMG8718_Off_Target_Pathway cluster_RPE Retinal Pigment Epithelium (RPE) Cell POS Photoreceptor Outer Segments (POS) Phagocytosis Phagocytosis POS->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome CatD Cathepsin D Degradation Degradation of POS Phagolysosome->Degradation CatD->Degradation promotes Accumulation Accumulation of Undigested Material (Autofluorescent Granules) CatD->Accumulation inhibition leads to Photoreceptor_Dysfunction Photoreceptor Dysfunction (ERG Changes) Accumulation->Photoreceptor_Dysfunction AMG8718 This compound AMG8718->CatD inhibits Photoreceptor_Death Photoreceptor Death (Retinal Thinning) Photoreceptor_Dysfunction->Photoreceptor_Death

Figure 4: Proposed signaling pathway for this compound induced retinal toxicity.

References

Technical Support Center: AMG-8718 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with AMG-8718 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a potential issue?

This compound is an inhibitor of Beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.[1] Like many small molecule inhibitors developed for neurological targets, this compound may exhibit poor aqueous solubility due to its chemical structure. This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What is the likely cause?

This is a common issue for poorly soluble compounds.[2][3] Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds at high concentrations. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases significantly. This change can cause the compound's solubility limit to be exceeded, leading to precipitation.

Q3: What are the initial steps I should take to address this compound precipitation?

The first step is to determine the kinetic solubility of this compound in your specific assay buffer. This will help you understand the concentration at which the compound starts to precipitate. Additionally, ensure your DMSO stock is completely dissolved before dilution. Sometimes, compounds can precipitate in DMSO if stored at low temperatures.[2]

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution from DMSO Stock

Possible Cause: The aqueous solubility of this compound is exceeded.

Solutions:

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. Determine the maximum tolerable DMSO concentration for your assay and try to maintain it in your final dilutions.

  • Utilize Co-solvents: If DMSO alone is insufficient, other water-miscible organic solvents, known as co-solvents, can be used in combination with or as an alternative to DMSO.[4][5]

    • Table 1: Common Co-solvents for In Vitro Assays

      Co-solvent Typical Starting Concentration Notes
      Ethanol 1-5% Can be toxic to some cell lines at higher concentrations.
      Propylene Glycol 1-10% Generally well-tolerated by cells.

      | Polyethylene Glycol 300/400 (PEG-300/400) | 5-20% | Can also help to stabilize proteins. |

  • Incorporate Surfactants/Detergents: Non-ionic surfactants at low concentrations can help to maintain the solubility of hydrophobic compounds by forming micelles.[3][4] This is particularly useful for cell-free assays.

    • Table 2: Surfactants for Enhancing Compound Solubility

      Surfactant Recommended Concentration for Cell-Free Assays Critical Micelle Concentration (CMC)
      Tween-20 0.01 - 0.05% ~0.006%
      Triton X-100 0.01 - 0.05% ~0.015%

      | Pluronic F-68 | 0.02 - 0.1% | ~1% |

    Note: For cell-based assays, ensure the surfactant concentration is well below the critical micelle concentration (CMC) to avoid cell lysis.[3]

Issue 2: Inconsistent Assay Results with this compound

Possible Cause: Undetected micro-precipitation or aggregation of this compound.

Solutions:

  • Sonication: After diluting the this compound stock into the assay buffer, briefly sonicate the solution.[3] This can help to break up small aggregates and improve dispersion.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble.[4]

    • Table 3: Common Cyclodextrins for Solubilization

      Cyclodextrin Properties
      β-Cyclodextrin (β-CD) Limited aqueous solubility.
      Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.

      | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is generally safe for in vivo use. |

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[4][5] If the pKa of this compound is known, the pH of the buffer can be adjusted to favor the more soluble ionized form.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Poorly Soluble Compound using a Co-solvent
  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Gently warm the stock solution to 37°C and vortex to ensure the compound is fully dissolved.

  • For your experiment, perform serial dilutions of the DMSO stock into your aqueous assay buffer containing a fixed percentage of the chosen co-solvent (e.g., 1% PEG-400).

  • After each dilution step, vortex the solution thoroughly.

  • Visually inspect the solution for any signs of precipitation against a dark background.

  • Before adding to your assay, briefly centrifuge the final dilution to pellet any unseen precipitates.

Protocol 2: Preparation of an Amorphous Formulation by Lyophilization
  • Dissolve this compound in a suitable solvent system (e.g., a mixture of an organic solvent like tert-butanol and water).

  • Quickly freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen sample under high vacuum until all the solvent is removed.

  • The resulting amorphous powder can then be dissolved in the assay buffer. This form often has a higher kinetic solubility than the crystalline form.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting cluster_solutions Solutions stock Prepare 10 mM Stock in 100% DMSO dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Observed observe->precip Yes no_precip No Precipitation observe->no_precip No cosolvent Add Co-solvent precip->cosolvent surfactant Add Surfactant precip->surfactant ph_adjust Adjust pH precip->ph_adjust

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Simplified APP processing pathway showing the action of this compound.

References

AMG-8718 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the BACE1 inhibitor, AMG-8718. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid (powder) this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is considered stable.[1]

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be stored at -80°C.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What solvents are compatible with this compound?

A3: While specific solubility data is not extensively published, this compound is a small molecule inhibitor and is likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid cytotoxicity.

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: The stability of this compound in aqueous solutions, particularly at physiological pH and temperature, has not been extensively reported in publicly available literature. As a general precaution, it is advisable to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. Avoid prolonged storage of this compound in aqueous solutions.

Q5: What is the known metabolic stability of this compound?

A5: this compound has demonstrated good stability in human and rat liver microsomes.[2][3][4][5] This suggests a degree of resistance to metabolic degradation, which is a key property for in vivo studies.

Stability and Storage Summary

FormStorage TemperatureDurationSpecial Considerations
Solid (Powder) -20°CLong-termKeep container tightly sealed, protect from light and moisture.[1]
In Solvent (Stock Solution) -80°CShort to medium-termAliquot into single-use vials to avoid freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.

This issue can arise from several factors related to the handling and storage of the compound. Follow this troubleshooting workflow to identify the potential cause.

TroubleshootingWorkflow start Start: Inconsistent/Low Activity storage_check 1. Verify Storage Conditions - Solid at -20°C? - Solution at -80°C? start->storage_check aliquoting_check 2. Check Aliquoting Practice - Were single-use aliquots used? storage_check->aliquoting_check Yes conclusion_good Likely compound degradation due to improper handling. Prepare fresh solutions from solid stock. storage_check->conclusion_good No solvent_check 3. Evaluate Solvent Quality - Is the solvent (e.g., DMSO) anhydrous and of high purity? aliquoting_check->solvent_check Yes aliquoting_check->conclusion_good No dilution_check 4. Review Dilution Protocol - Were aqueous solutions prepared fresh? - Was the compound fully dissolved? solvent_check->dilution_check Yes solvent_check->conclusion_good No incompatibility_check 5. Assess Potential Incompatibilities - Any exposure to strong acids/alkalis or oxidizing/reducing agents? dilution_check->incompatibility_check Yes dilution_check->conclusion_good No incompatibility_check->conclusion_good Yes conclusion_bad If issues persist, consider compound lot variability or experimental artifacts. incompatibility_check->conclusion_bad No

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a controlled environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store these aliquots at -80°C.

StockSolutionWorkflow start Start: Prepare Stock Solution equilibrate 1. Equilibrate solid this compound to Room Temperature start->equilibrate weigh 2. Weigh desired amount of solid equilibrate->weigh add_solvent 3. Add anhydrous DMSO to desired concentration weigh->add_solvent dissolve 4. Vortex/Sonicate until fully dissolved add_solvent->dissolve aliquot 5. Aliquot into single-use vials dissolve->aliquot store 6. Store at -80°C aliquot->store end End: Stock Solution Ready store->end

Workflow for preparing this compound stock solutions.

Protocol 2: Preparation of Working Dilutions

  • Thawing: Retrieve a single-use aliquot of the this compound stock solution from the -80°C freezer. Thaw it completely at room temperature.

  • Dilution: In a sterile environment, perform serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired experimental concentration.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media.

  • Immediate Use: Use the freshly prepared working dilutions in your experiments without delay. Do not store aqueous dilutions of this compound for future use.

BACE1 Signaling Pathway Context

This compound is an inhibitor of the Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The diagram below illustrates the role of BACE1 in the cleavage of Amyloid Precursor Protein (APP).

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage CTFbeta C99 fragment APP->CTFbeta Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) Peptide (Leads to plaques) CTFbeta->Abeta Cleavage by γ-secretase AMG8718 This compound AMG8718->BACE1 Inhibits

Role of BACE1 in the amyloidogenic pathway and the inhibitory action of this compound.

References

Interpreting unexpected results in AMG-8718 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, AMG-8718.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme Beta-secretase 1 (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of these peptides is a hallmark of Alzheimer's disease. By inhibiting BACE1, this compound aims to reduce the production of Aβ.

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect observed in preclinical studies with this compound is retinal toxicity.[2] Specifically, in a one-month toxicity study in rats, this compound was found to cause retinal thinning.[2] This is believed to be due to the impairment of phagolysosomal function in the retinal pigment epithelium (RPE), leading to photoreceptor dysfunction and loss.[1][2] This retinal toxicity is considered an off-target effect as it was not observed in BACE1 knockout rats.[2]

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for BACE1. It has been reported to be over 1,000-fold more selective for BACE1 than for other aspartyl proteases.[3] However, it has been shown to have a cellular IC50 value of less than 300 nM for Cathepsin D, an enzyme involved in phagolysosomal pathways.[3] This off-target activity against Cathepsin D is thought to be a contributing factor to the observed retinal toxicity.[3][4]

Troubleshooting Guide for Unexpected Results

This guide addresses potential unexpected outcomes during in vitro and in vivo experiments with this compound.

Issue 1: Lower than expected potency in BACE1 enzymatic assays.

  • Possible Cause 1: Reagent Quality and Preparation. Ensure the BACE1 enzyme is active and the substrate is not degraded. Prepare fresh solutions and store all reagents according to the manufacturer's instructions.

  • Possible Cause 2: Assay Conditions. BACE1 activity is pH-dependent. Verify that the assay buffer is at the optimal pH (typically acidic).

  • Possible Cause 3: Compound Solubility. this compound may precipitate at higher concentrations. Ensure complete solubilization in the assay buffer. The use of a small percentage of DMSO may be necessary.

  • Troubleshooting Workflow:

    G Troubleshooting Low Potency start Low BACE1 Inhibition Observed check_reagents Verify Reagent Quality (Enzyme, Substrate, Buffer) start->check_reagents check_conditions Confirm Optimal Assay Conditions (pH, Temperature) check_reagents->check_conditions Reagents OK check_solubility Assess Compound Solubility check_conditions->check_solubility Conditions Optimal retest Re-run Assay with Fresh Reagents and Verified Conditions check_solubility->retest Solubility Confirmed modify_protocol Modify Protocol (e.g., adjust DMSO concentration) check_solubility->modify_protocol Precipitation Observed consult Consult Literature for Similar Compounds retest->consult Issue Persists modify_protocol->retest

    Troubleshooting workflow for low BACE1 inhibition.

Issue 2: Inconsistent results in cell-based assays for Aβ production.

  • Possible Cause 1: Cell Health and Density. Ensure cells are healthy and plated at a consistent density. Over-confluent or stressed cells can alter APP processing.

  • Possible Cause 2: Compound Cytotoxicity. At higher concentrations, this compound may be cytotoxic, leading to a decrease in Aβ production that is not due to specific BACE1 inhibition. Always run a parallel cytotoxicity assay.

  • Possible Cause 3: Assay Detection Limits. The ELISA or other detection methods used may not be sensitive enough to detect subtle changes in Aβ levels. Ensure your assay is properly validated.

  • Troubleshooting Workflow:

    G Troubleshooting Inconsistent Aβ Results start Inconsistent Aβ Levels check_cells Verify Cell Health and Density start->check_cells check_toxicity Perform Cytotoxicity Assay check_cells->check_toxicity Cells Healthy optimize_cells Optimize Cell Seeding Density check_cells->optimize_cells Inconsistent Density check_assay Validate Aβ Detection Assay Sensitivity check_toxicity->check_assay No Cytotoxicity adjust_concentration Adjust this compound Concentration check_toxicity->adjust_concentration Cytotoxicity Observed rerun Re-run Experiment check_assay->rerun Assay Validated optimize_cells->rerun adjust_concentration->rerun

    Troubleshooting workflow for inconsistent Aβ results.

Issue 3: Observation of retinal abnormalities in animal studies.

  • Confirmation: This is a known off-target effect of this compound in rats.[2]

  • Experimental Approach to Investigate:

    • Dose-Response Study: Administer a range of this compound doses to determine the concentration at which retinal changes first appear.

    • Time-Course Analysis: Monitor retinal changes at different time points during and after treatment to understand the onset and potential for recovery.

    • Ophthalmological Examinations: Conduct regular examinations including fundus autofluorescence and electroretinography.

    • Histopathology: At the end of the study, perform histopathological analysis of the retinal tissue to assess photoreceptor loss and changes in the RPE.

  • Signaling Pathway Implicated:

    G This compound Off-Target Retinal Toxicity Pathway AMG8718 This compound CathepsinD Cathepsin D Inhibition (in RPE cells) AMG8718->CathepsinD Phagolysosomal Impaired Phagolysosomal Function CathepsinD->Phagolysosomal PhotoreceptorDysfunction Photoreceptor Dysfunction Phagolysosomal->PhotoreceptorDysfunction RetinalThinning Retinal Thinning and Photoreceptor Loss PhotoreceptorDysfunction->RetinalThinning

    Proposed pathway of this compound induced retinal toxicity.

Data Presentation

ParameterValueSpeciesAssay TypeReference
BACE1 IC50 >1,000-fold selective vs. other aspartyl proteasesHumanEnzymatic[3]
Cathepsin D IC50 < 300 nMNot SpecifiedCellular[3]
Retinal Toxicity ObservedRatIn vivo[2]

Further details on the dose levels used in the rat retinal toxicity study can be found in the primary literature.

Experimental Protocols

1. BACE1 Enzymatic Inhibition Assay (Fluorogenic)

  • Objective: To determine the in vitro potency of this compound against purified human BACE1.

  • Materials:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate

    • Assay buffer (e.g., sodium acetate, pH 4.5)

    • This compound serial dilutions

    • 96-well black microplate

    • Fluorescence plate reader

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, BACE1 enzyme, and the this compound dilution (or vehicle control).

    • Pre-incubate the plate at room temperature for a specified time.

    • Initiate the reaction by adding the fluorogenic BACE1 substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Cell-Based Assay for Aβ Production

  • Objective: To assess the effect of this compound on Aβ production in a cellular context.

  • Materials:

    • Cell line overexpressing human APP (e.g., HEK293-APP)

    • Cell culture medium and supplements

    • This compound serial dilutions

    • Cell lysis buffer

    • ELISA kits for Aβ40 and Aβ42

  • Methodology:

    • Plate cells at a consistent density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (or vehicle control) for a specified incubation period (e.g., 24-48 hours).

    • Collect the conditioned media.

    • Lyse the cells to determine total protein concentration for normalization.

    • Quantify the levels of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.

    • Normalize the Aβ levels to the total protein concentration.

    • Plot the percent reduction in Aβ against the this compound concentration to determine the cellular IC50.

3. In Vivo Assessment of Retinal Toxicity in Rats

  • Objective: To evaluate the potential for this compound to induce retinal toxicity in a rodent model.

  • Materials:

    • Sprague-Dawley rats

    • This compound formulated for oral administration

    • Vehicle control

    • Equipment for ophthalmological examinations (fundus camera, electroretinogram)

    • Materials for histopathology

  • Methodology:

    • Acclimatize animals and perform baseline ophthalmological examinations.

    • Administer this compound or vehicle control daily via oral gavage for a specified duration (e.g., one month).

    • Conduct regular ophthalmological examinations throughout the study.

    • At the end of the treatment period (and after a recovery period, if applicable), euthanize the animals.

    • Collect eyes for histopathological analysis, focusing on the retinal layers and the retinal pigment epithelium.

    • Compare the findings between the treated and control groups to assess for retinal thinning, photoreceptor loss, and other abnormalities.

References

Technical Support Center: AMG-8718 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental optimization of dose-response curves for the BACE1 inhibitor, AMG-8718, and other related compounds.

Dose-Response Data for BACE1 Inhibitors

While specific dose-response data for this compound is not extensively published, the following table summarizes IC50 values for various BACE1 inhibitors, providing a comparative reference for expected potency.

CompoundIC50 ValueAssay SystemReference
Atabecestat (JNJ-54861911)5, 25, 50 mg doses reduced CSF Aβ by 50, 80, and 90% respectivelyIn vivo (Phase II trial)[1]
AZD3293 (Lanabecestat)0.6 ± 0.04 nMIn vitro[2]
PF-067519797.3 nMIn vitro[2]
Timosaponin A-III (TA-III)7.45 µMIn vitro[1]
Compound 80.32 nMIn vitro[1]
Quinazoline-hydrazones (Compound 10)3.7 µMIn vitro[1]
Acyl guanidine (Compound 11)4.6 µMIn vitro[1]

Experimental Protocols

In Vitro BACE1 Activity Assay (Fluorometric)

This protocol is adapted from established methods for measuring BACE1 activity and can be used to determine the dose-response curve of this compound.[3][4][5][6][7]

Materials:

  • Human recombinant BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., H-RE(EDANS)EVNLDAEFK(Dabcyl)R-OH)

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the BACE1 Assay Buffer. For example, to make a 0.2 M Sodium Acetate buffer, dissolve 16.4 g of anhydrous sodium acetate in 800 ml of dH₂O, adjust the pH to 4.5 with acetic acid, and bring the final volume to 1 L.[3]

    • Dilute the BACE1 enzyme and substrate to their optimal working concentrations in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer. It is crucial to perform at least three independent dilution series to evaluate errors in drug concentration.[8][9]

  • Assay Setup (per well in a 96-well plate):

    • Background/Blank: Assay Buffer only. This will account for the fluorescence of the substrate alone.

    • Positive Control (100% Activity): Assay Buffer + BACE1 enzyme + vehicle (e.g., DMSO).

    • Negative Control (Inhibition): Assay Buffer + BACE1 enzyme + a known BACE1 inhibitor.

    • Test Wells: Assay Buffer + BACE1 enzyme + varying concentrations of this compound.

  • Reaction and Measurement:

    • Add the components to the wells of the microplate.

    • Initiate the reaction by adding the BACE1 substrate. This should be done in low light conditions if the substrate is light-sensitive.[3]

    • Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for a specified time (e.g., 10-60 minutes), protected from light.[4][7]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm).[4] The assay can be read in kinetic mode or as an endpoint measurement.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizations

BACE1 Signaling Pathway in Alzheimer's Disease

Caption: BACE1 cleavage of APP initiates the amyloidogenic pathway.

Troubleshooting Workflow for Dose-Response Assays

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Check_Data Review Data and Curve Fit Start->Check_Data High_Variability High Variability Between Replicates? Check_Data->High_Variability No Sol_Variability Check Pipetting Technique Ensure Proper Mixing Validate Reagent Stability Check_Data->Sol_Variability Yes No_Response No Response or Weak Response? High_Variability->No_Response No High_Variability->Sol_Variability Yes Incomplete_Curve Incomplete Curve (No Plateaus)? No_Response->Incomplete_Curve No Sol_No_Response Verify Compound Activity & Purity Confirm Enzyme/Substrate Activity Check Assay Buffer pH No_Response->Sol_No_Response Yes Unexpected_Potency Unexpected Potency (IC50)? Incomplete_Curve->Unexpected_Potency No Sol_Incomplete_Curve Extend Concentration Range Check for Compound Solubility Issues Adjust Incubation Time Incomplete_Curve->Sol_Incomplete_Curve Yes Sol_Unexpected_Potency Verify Compound Concentration Check for Off-Target Effects Review Literature for Expected Potency Unexpected_Potency->Sol_Unexpected_Potency Yes Refine_Protocol Refine Protocol and Repeat Experiment Unexpected_Potency->Refine_Protocol No Sol_Variability->Refine_Protocol Sol_No_Response->Refine_Protocol Sol_Incomplete_Curve->Refine_Protocol Sol_Unexpected_Potency->Refine_Protocol

Caption: A logical workflow for troubleshooting dose-response assays.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve has high variability between replicates. What should I do?

A1: High variability can stem from several sources. First, ensure consistent and accurate pipetting, especially during serial dilutions where errors can accumulate.[8][9] Proper mixing of reagents in each well is also critical. Verify the stability and proper storage of all reagents, including the enzyme, substrate, and your test compound. Performing the assay in at least three technical replicates can help identify and minimize the impact of random errors.[10]

Q2: I am not observing any inhibition, or the response is very weak even at high concentrations of this compound. What could be the problem?

A2: Several factors could lead to a lack of response. Confirm the identity, purity, and concentration of your this compound stock solution. Ensure that the BACE1 enzyme and substrate are active and used at their optimal concentrations. The pH of the assay buffer is critical for enzyme activity and should be verified. Lastly, consider the possibility of compound insolubility at higher concentrations, which can be visually inspected or tested separately.

Q3: The dose-response curve does not reach a top or bottom plateau. How can I get a complete curve?

A3: An incomplete curve often indicates that the concentration range of your inhibitor is not wide enough.[11][12] You may need to extend the serial dilution to include higher concentrations to define the bottom plateau (maximum inhibition) and lower concentrations for the top plateau (no inhibition).[11] If solubility limits the highest concentration, you may need to constrain the bottom of the curve to 100% inhibition during data fitting, though this is less ideal.

Q4: The calculated IC50 value is significantly different from what is expected. What could be the cause?

A4: A discrepancy in the IC50 value can be due to inaccuracies in the preparation of the compound stock solution and subsequent dilutions. Carefully re-check all calculations and preparation steps. The specific conditions of your assay (e.g., enzyme and substrate concentrations, incubation time, temperature) can also influence the apparent IC50. Ensure your assay conditions are consistent with established protocols. Also, be aware of the distinction between relative and absolute IC50, as the latter is more comparable across different experiments.[13]

Q5: I've heard this compound has off-target effects, particularly retinal toxicity. How might this impact my experiments?

A5: While the primary target of this compound is BACE1, it has been shown to cause retinal thinning in rats through an off-target mechanism likely related to impaired phagolysosomal function in the retinal pigment epithelium.[14] For in vitro enzymatic assays focused on BACE1, this specific toxicity is unlikely to be a direct confounding factor. However, if you are conducting cell-based assays using retinal cells, this off-target effect could influence cell viability and other cellular responses, potentially complicating the interpretation of your dose-response data. It is important to be aware of this and consider appropriate controls if working in a relevant cellular context. The mechanism of this toxicity is thought to be similar to that of other drugs like hydroxychloroquine, which can cause lysosomal dysfunction.[15][16]

References

Technical Support Center: Addressing hERG Channel Affinity with AMG-8718 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with AMG-8718 analogs and addressing their potential affinity for the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.

Frequently Asked Questions (FAQs)

Q1: What is the significance of hERG channel affinity for BACE1 inhibitors like this compound and its analogs?

A1: The hERG potassium channel is crucial for cardiac repolarization. Inhibition of this channel by non-cardiac drugs can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP). As many BACE1 inhibitors, including the structural class of this compound, are basic and lipophilic, they have a predisposition to bind to the hERG channel. Therefore, assessing and mitigating hERG affinity is a critical step in the safety evaluation of these compounds.

Q2: Is there publicly available hERG affinity data for this compound?

Q3: What are the primary molecular features of this compound-like compounds that contribute to hERG affinity?

A3: The key contributors to hERG affinity in this class of compounds are typically:

  • Basic Amine: A positively charged nitrogen atom at physiological pH can interact with key residues in the hERG channel pore.

  • Lipophilicity: High lipophilicity allows the compound to readily partition into the cell membrane, increasing its local concentration near the ion channel.

  • Aromatic Moieties: The presence of aromatic rings can lead to π-π stacking interactions with aromatic residues (e.g., Y652 and F656) within the hERG channel's binding pocket.

Q4: What general strategies can be employed to reduce the hERG affinity of this compound analogs?

A4: Medicinal chemistry strategies to mitigate hERG liability include:

  • Reducing Basicity (pKa): Introducing electron-withdrawing groups near the basic nitrogen can lower its pKa, reducing the population of the protonated, higher-affinity form at physiological pH.

  • Decreasing Lipophilicity: Incorporating polar functional groups or reducing the overall greasy nature of the molecule can decrease its membrane partitioning and, consequently, its access to the hERG channel.

  • Introducing Steric Hindrance: Modifying the molecule's structure to create steric clashes within the hERG channel binding site can disrupt favorable interactions.

  • Modulating Molecular Shape and Rigidity: Introducing conformational constraints can lock the molecule in a shape that is less favorable for hERG binding.

Troubleshooting Guides

Issue 1: High hERG Affinity Observed in Early Screening

Symptoms:

  • Low IC50 value (e.g., <1 µM) in a preliminary hERG binding or automated patch-clamp assay.

  • Significant inhibition of hERG current at the intended therapeutic concentration.

Possible Causes & Solutions:

CauseSolution
High Lipophilicity and Basicity Synthesize analogs with reduced lipophilicity (e.g., by adding polar groups) or lower basicity (e.g., by introducing fluorine adjacent to the amidine moiety).[1]
Favorable Shape for hERG Binding Introduce steric bulk or conformational rigidity to disrupt the binding pharmacophore.
Compound Adsorption to Assay Plates For "sticky" compounds, use glass or low-binding plates in assays to ensure the nominal concentration is accurate.[2]
Issue 2: Inconsistent or Noisy Recordings in Manual Patch-Clamp Experiments

Symptoms:

  • Unstable baseline current.

  • Difficulty achieving a high-resistance (>1 GΩ) seal ("gigaseal").

  • Loss of seal during recording.

  • "Rundown" of the hERG current over time.

Possible Causes & Solutions:

CauseSolution
Poor Cell Health Ensure cells are healthy and not over-confluenced. Use fresh, oxygenated solutions.
Contaminated Solutions or Electrodes Filter all solutions (especially the internal pipette solution) with a 0.22 µm filter.[3] Ensure pipette tips are clean and fire-polished.
Mechanical Instability Use an anti-vibration table and ensure the perfusion system is not introducing vibrations.
Compound Precipitation Visually inspect solutions for any signs of precipitation, especially at higher concentrations of lipophilic compounds.
Incorrect Voltage Protocol Use an established hERG voltage protocol to ensure proper channel gating and measurement of tail currents.

Data Presentation

The following table summarizes data for representative aminoisoindole BACE1 inhibitors, demonstrating the impact of structural modifications on hERG affinity. This data can serve as a guide for designing this compound analogs with an improved safety profile.[1]

CompoundBACE1 Cell IC50 (nM)hERG IC50 (µM)hERG Margin (hERG IC50 / BACE1 IC50)Key Structural Features
(S)-16 8.616~1860Introduction of fluorine adjacent to the amidine moiety to reduce pKa.
(R)-41 0.162.8~17500Further optimization to improve BACE1 potency while maintaining a good hERG profile.
(S)-32 (AZD3839) 16.7 (sAPPβ)-Clinical development discontinued due to dose-related QT prolongation.[4][5]A potent BACE1 inhibitor with observed clinical cardiovascular effects.[4]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Liability

This protocol is considered the "gold standard" for assessing a compound's effect on hERG channel function.[6][7][8]

1. Cell Culture:

  • Use a stable cell line expressing the hERG channel, such as CHO or HEK293 cells.

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium.

  • Passage cells regularly to maintain optimal health and ensure they are in the logarithmic growth phase on the day of the experiment.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Compound Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Subsequent dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer cultured cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Approach a single, healthy cell with the micropipette and apply slight negative pressure to form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Apply a voltage-clamp protocol suitable for hERG channels. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the deactivating tail current.

  • Record baseline currents in the vehicle control solution.

  • Apply increasing concentrations of the test compound, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).

  • Perform a washout with the external solution to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV for each concentration of the test compound.

  • Normalize the current at each concentration to the baseline current in the vehicle control.

  • Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG-expressing CHO/HEK293) Gigaseal Gigaseal Formation Cell_Culture->Gigaseal Solution_Prep Solution Preparation (Internal, External, Compound) Solution_Prep->Gigaseal Whole_Cell Whole-Cell Configuration Gigaseal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol Application Whole_Cell->Voltage_Clamp Data_Acquisition Data Acquisition (Baseline, Compound Application, Washout) Voltage_Clamp->Data_Acquisition Current_Measurement Peak Tail Current Measurement Data_Acquisition->Current_Measurement Normalization Normalization to Baseline Current_Measurement->Normalization IC50_Determination IC50 Determination (Hill Equation) Normalization->IC50_Determination

Caption: Workflow for hERG liability assessment using manual patch-clamp.

Troubleshooting_Logic Start Inconsistent/Noisy Patch-Clamp Data Check_Seal Is Gigaseal (>1 GΩ) stable? Start->Check_Seal Check_Baseline Is baseline current stable? Check_Seal->Check_Baseline Yes Improve_Cells Action: Improve Cell Health / Check Solutions Check_Seal->Improve_Cells No Check_Rundown Is current amplitude decreasing over time? Check_Baseline->Check_Rundown Yes Check_Vibration Action: Check for Mechanical Vibration Check_Baseline->Check_Vibration No Check_ATP Action: Ensure ATP is in Internal Solution Check_Rundown->Check_ATP Yes Success Stable Recording Check_Rundown->Success No Improve_Cells->Start Check_Perfusion Action: Check Perfusion System Check_Vibration->Check_Perfusion Check_Perfusion->Start Check_ATP->Start

Caption: Troubleshooting logic for unstable patch-clamp recordings.

References

Validation & Comparative

A Comparative Analysis of AMG-8718 and Other BACE1 Inhibitors for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point in the development of disease-modifying therapies for Alzheimer's disease. The therapeutic rationale is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides, initiated by BACE1 cleavage of the amyloid precursor protein (APP), is a primary pathogenic event. This guide provides a comparative overview of the preclinical BACE1 inhibitor AMG-8718 and other notable BACE1 inhibitors that have progressed to clinical trials, including verubecestat, lanabecestat, elenbecestat, and umibecestat.

Mechanism of Action: Targeting the Amyloidogenic Pathway

BACE1 inhibitors are designed to block the enzymatic activity of BACE1, the rate-limiting enzyme in the amyloidogenic pathway. By inhibiting BACE1, these small molecules reduce the production of Aβ peptides, primarily Aβ40 and Aβ42, thereby aiming to prevent the formation of neurotoxic amyloid plaques in the brain.[1]

Below is a signaling pathway diagram illustrating the processing of amyloid precursor protein and the role of BACE1.

cluster_0 Cell Membrane cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase target BACE1 BACE1 (β-secretase) APP->BACE1 target sAPP_alpha sAPPα (soluble fragment) alpha_secretase->sAPP_alpha cleavage CTF83 C83 fragment alpha_secretase->CTF83 cleavage gamma_secretase_non_amyloid γ-secretase CTF83->gamma_secretase_non_amyloid P3 P3 peptide gamma_secretase_non_amyloid->P3 cleavage AICD_non_amyloid AICD gamma_secretase_non_amyloid->AICD_non_amyloid cleavage sAPP_beta sAPPβ (soluble fragment) BACE1->sAPP_beta cleavage CTF99 C99 fragment BACE1->CTF99 cleavage gamma_secretase_amyloid γ-secretase CTF99->gamma_secretase_amyloid Abeta Amyloid-β (Aβ) (Aβ40, Aβ42) gamma_secretase_amyloid->Abeta cleavage AICD_amyloid AICD gamma_secretase_amyloid->AICD_amyloid cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation BACE1_inhibitor BACE1 Inhibitor (e.g., this compound) BACE1_inhibitor->BACE1 inhibition

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Comparison of BACE1 Inhibitors

The following tables summarize key quantitative data for this compound and other BACE1 inhibitors based on preclinical and clinical findings.

Table 1: In Vitro Potency and Selectivity

InhibitorBACE1 IC50 (nM)BACE1 Ki (nM)BACE2 IC50 (nM)BACE2 Ki (nM)Selectivity (BACE2/BACE1)
This compound 0.7[2]>10,000 (for hERG)[2]5[2]-~7.1x
Verubecestat 13[3][4]2.2[1]-0.38[5]~0.17x (higher affinity for BACE2)
Lanabecestat 0.6[6]0.4[7]---
Elenbecestat ~7[8][9]-46[10]-~6.6x
Umibecestat 11 (human), 10 (mouse)[11]-30[12]-~2.7x

Table 2: In Vivo Efficacy (Preclinical and Clinical Aβ Reduction)

InhibitorSpecies/PopulationDoseRouteAβ Reduction (CSF)Aβ Reduction (Brain)Citation(s)
This compound Rat10 mg/kgp.o.69% (Aβ40)48% (Aβ40)[2]
Verubecestat Human (AD)12 mg/dayp.o.~60% (Aβ40/42)-[13]
Human (AD)40 mg/dayp.o.~75% (Aβ40/42)-[13]
Lanabecestat Human (Healthy Japanese)15 mgp.o.63% (Aβ42)-[14]
Human (Healthy Japanese)50 mgp.o.79% (Aβ42)-[14]
Elenbecestat Human (Healthy)800 mg (single dose)p.o.92% (Aβ42)-[15]
Umibecestat Human (at risk for AD)15 mg & 50 mg/dayp.o.Not specifiedNot specified[16]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of BACE1 inhibitors.

In Vitro BACE1 Inhibition Assay

A common method to determine the in vitro potency of BACE1 inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule.[12] In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The inhibitory effect of a compound is measured by its ability to reduce this fluorescence signal.[17][18]

Generalized Protocol:

  • Reagent Preparation: A BACE1 enzyme solution, a FRET peptide substrate solution, and various concentrations of the test inhibitor are prepared in an appropriate assay buffer (e.g., sodium acetate buffer at pH 4.5).[4]

  • Assay Reaction: In a microplate, the test inhibitor is pre-incubated with the BACE1 enzyme.[17]

  • Initiation: The reaction is initiated by adding the FRET substrate.[12]

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period.[4]

  • Fluorescence Reading: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader.[17]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signals of wells with the inhibitor to control wells without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce BACE1 activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Measurement of Aβ Levels in Cerebrospinal Fluid (CSF) and Brain Homogenates

Enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS) are standard methods for quantifying Aβ levels in biological samples.

Principle (ELISA): This immunoassay uses a pair of antibodies that specifically bind to different epitopes of the Aβ peptide. One antibody is coated onto the surface of a microplate to capture Aβ from the sample. The second antibody, which is conjugated to an enzyme, binds to the captured Aβ. The addition of a substrate for the enzyme produces a measurable signal (e.g., color change) that is proportional to the amount of Aβ present.

Generalized Protocol for CSF Aβ Measurement:

  • Sample Collection: CSF is collected from subjects via lumbar puncture.[15]

  • Plate Coating: A microplate is coated with a capture antibody specific for Aβ40 or Aβ42.

  • Sample Incubation: CSF samples and standards are added to the wells and incubated to allow the capture antibody to bind to Aβ.

  • Detection Antibody: A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of bound Aβ.

  • Signal Measurement: The absorbance is read using a microplate reader, and the concentration of Aβ is determined by comparison to a standard curve.[3]

Generalized Protocol for Brain Homogenate Aβ Measurement:

  • Tissue Homogenization: Brain tissue (e.g., cortex and hippocampus) is homogenized in a buffer to extract soluble Aβ.[3]

  • Centrifugation: The homogenate is centrifuged to separate the soluble fraction from the insoluble pellet.

  • Acid Extraction (for insoluble Aβ): The insoluble pellet can be further treated with a strong acid (e.g., formic acid) to solubilize aggregated Aβ.[3]

  • ELISA Analysis: The soluble and acid-extracted fractions are then analyzed by ELISA as described for CSF.[3]

Amyloid Positron Emission Tomography (PET) Imaging

Amyloid PET is a non-invasive imaging technique used to visualize and quantify amyloid plaques in the brain.

Principle: A radioactive tracer that specifically binds to fibrillar Aβ plaques is injected into the bloodstream. As the tracer enters the brain and binds to amyloid plaques, its radioactive decay emits positrons. A PET scanner detects these emissions and reconstructs a three-dimensional image showing the density and distribution of amyloid plaques.

Generalized Protocol:

  • Tracer Administration: A validated amyloid PET tracer (e.g., Florbetapir, Florbetaben, or Flutemetamol) is administered intravenously.[19]

  • Uptake Period: There is a waiting period to allow the tracer to distribute and bind to amyloid plaques in the brain.[19]

  • PET Scan: The patient's head is positioned in the PET scanner, and images are acquired for a specific duration.[20]

  • Image Reconstruction and Analysis: The raw data is reconstructed into images. The images can be visually interpreted by a trained reader as either "amyloid positive" or "amyloid negative."[19] For quantitative analysis, the standardized uptake value ratio (SUVR) is calculated by dividing the tracer uptake in regions of interest (e.g., cortical areas) by the uptake in a reference region with little to no amyloid deposition (e.g., the cerebellum).[5]

Cognitive Assessments in Clinical Trials

Cognitive function in Alzheimer's disease clinical trials is assessed using a battery of standardized neuropsychological tests.

Examples of Commonly Used Assessments:

  • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A widely used tool that assesses several cognitive domains, including memory, language, and praxis.[9]

  • Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that stages the severity of dementia based on interviews with the patient and a reliable informant.[21]

  • Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): Assesses immediate memory, visuospatial/constructional abilities, language, attention, and delayed memory.[16]

General Procedure: These tests are administered by trained psychometricians or clinicians according to standardized protocols. The scoring is objective and based on the participant's performance. Changes in scores from baseline over the course of the trial are used to evaluate the efficacy of the investigational drug in slowing cognitive decline.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a BACE1 inhibitor.

cluster_0 Drug Discovery & Optimization cluster_1 Preclinical Evaluation HTS High-Throughput Screening (HTS) or Fragment-Based Screening Lead_ID Lead Identification HTS->Lead_ID Identifies initial hits Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_ID->Lead_Opt Improves potency & properties Candidate Candidate Drug Selection Lead_Opt->Candidate Selects best compound In_Vitro In Vitro Assays (BACE1 Inhibition, Selectivity) Candidate->In_Vitro Enters preclinical testing Cell_Based Cell-Based Assays (Aβ Reduction in Neurons) In_Vitro->Cell_Based In_Vivo_PK In Vivo Pharmacokinetics (ADME in animal models) Cell_Based->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Aβ reduction in CSF/brain of animal models) In_Vivo_PK->In_Vivo_PD Tox Toxicology Studies In_Vivo_PD->Tox IND Investigational New Drug (IND) Application Tox->IND Successful completion leads to

Figure 2: Generalized Workflow for BACE1 Inhibitor Discovery and Preclinical Development.

Conclusion

While this compound demonstrated potent BACE1 inhibition and Aβ reduction in preclinical models, its development was halted. The broader landscape of BACE1 inhibitors has faced significant challenges in clinical trials, with several candidates, including verubecestat, lanabecestat, and umibecestat, failing to demonstrate a favorable risk-benefit profile, often due to a lack of efficacy in slowing cognitive decline and, in some cases, the emergence of adverse events.[22][23][24] These outcomes have raised important questions about the timing of intervention, the required level of BACE1 inhibition, and the potential for off-target effects. Despite these setbacks, the data generated from these extensive research and development efforts provide invaluable insights for the scientific community, informing future strategies for targeting the amyloid pathway in Alzheimer's disease.

References

A Tale of Two BACE1 Inhibitors: A Comparative Analysis of AMG-8718 and Verubecestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two notable BACE1 inhibitors: Amgen's AMG-8718 and Merck's verubecestat (MK-8931). Both compounds showed promise in reducing amyloid-beta (Aβ) peptides, the hallmark of Alzheimer's disease, but their development paths diverged significantly, offering valuable lessons for future therapeutic strategies.

This guide synthesizes available data to compare their mechanisms of action, preclinical efficacy, and the ultimate reasons for the cessation of their development. While a direct head-to-head clinical comparison is not possible due to this compound's early-stage termination, this document provides a comprehensive overview based on published preclinical and clinical findings.

Mechanism of Action: Targeting the Genesis of Amyloid-Beta

Both this compound and verubecestat are inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is critical in the amyloidogenic pathway, where it performs the initial cleavage of the amyloid precursor protein (APP). This is followed by a subsequent cleavage by γ-secretase, leading to the production of Aβ peptides of varying lengths, including the aggregation-prone Aβ42. By blocking BACE1, these inhibitors aim to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques in the brain.

Below is a diagram illustrating the amyloid precursor protein processing pathway and the intervention point for BACE1 inhibitors.

cluster_0 Cell Membrane cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase BACE1 BACE1 (β-secretase) APP->BACE1 sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha CTF83 C-terminal fragment 83 alpha_secretase->CTF83 gamma_secretase γ-secretase CTF83->gamma_secretase P3 P3 fragment sAPP_beta sAPPβ (soluble) BACE1->sAPP_beta CTF99 C-terminal fragment 99 BACE1->CTF99 CTF99->gamma_secretase Abeta Amyloid-beta (Aβ) peptides Plaques Amyloid Plaques Abeta->Plaques gamma_secretase->P3 gamma_secretase->Abeta Inhibitors This compound & Verubecestat Inhibitors->BACE1 Inhibition

Figure 1. Amyloid Precursor Protein Processing Pathways.

Preclinical Efficacy: A Look at the Animal Data

Direct comparison of the preclinical efficacy of this compound and verubecestat is limited by the available public data for this compound. However, existing publications allow for a qualitative and semi-quantitative assessment.

This compound

Amgen's this compound was described as a potent BACE1 inhibitor with a balanced profile of hERG binding affinity and P-glycoprotein recognition[1]. Preclinical studies demonstrated that this compound produced robust and sustained reductions of both cerebrospinal fluid (CSF) and brain Aβ levels in a rat pharmacodynamic model [1]. Unfortunately, specific quantitative data from these studies are not publicly available. The development of this compound was halted due to findings of retinal thinning in a 1-month toxicology study in rats, which was suggested to be an off-target effect[2].

Verubecestat (MK-8931)

Merck's verubecestat has a more extensive public record of its preclinical efficacy. Detailed studies in rats and cynomolgus monkeys demonstrated significant, dose-dependent reductions in Aβ levels in various compartments.

Table 1: Preclinical Efficacy of Verubecestat in Animal Models

Animal ModelDoseRouteCompartmentAnalyte% Reduction (Maximal)Citation
Rat 10 mg/kgOral (single)CSFAβ40~70%[3]
30 mg/kgOral (single)CSFAβ40>80%[3]
10 mg/kgOral (single)CortexAβ40~60%[3]
30 mg/kgOral (single)CortexAβ40~75%[3]
Cynomolgus Monkey 3 mg/kgOral (single)CSFAβ4072%[3]
10 mg/kgOral (single)CSFAβ4081%[3]
10, 30, or 100 mg/kgOral (daily for 9 months)CSF & CortexAβ40, Aβ42, sAPPβ>80%[3][4]

Clinical Development and Discontinuation

The divergent paths of this compound and verubecestat became most apparent in their clinical development trajectories.

This compound did not advance to human clinical trials. The preclinical finding of retinal toxicity in rats was a significant safety concern that led to the termination of its development program.

Verubecestat , on the other hand, progressed through Phase 1, 2, and 3 clinical trials. Phase 1 studies in healthy volunteers and Alzheimer's disease patients showed dose-dependent and sustained reductions in CSF Aβ40 of 57% (12 mg), 79% (40 mg), and 84% (60 mg)[2][5]. Despite this clear evidence of target engagement and reduction of brain Aβ, the Phase 3 trials (EPOCH and APECS) in patients with mild-to-moderate and prodromal Alzheimer's disease, respectively, were halted. The independent data monitoring committees for both studies concluded that there was "virtually no chance of finding a positive clinical effect" and that the drug was unlikely to show a positive benefit/risk ratio. In fact, some measures suggested that cognition and daily function were worse in patients receiving verubecestat compared to placebo.

Experimental Protocols

Verubecestat Preclinical Studies in Rats

The preclinical efficacy of verubecestat in rats was assessed following acute oral administration. Male Sprague-Dawley rats were administered a single oral dose of verubecestat. At various time points post-dosing, plasma, CSF, and cortex were collected for the measurement of Aβ40 concentrations using electrochemiluminescence-based immunoassays. For the dose-response studies, tissues were collected at the time of peak effect, which was determined to be 3 hours post-administration[3].

cluster_0 Experimental Workflow: Verubecestat Rat Study A Sprague-Dawley Rats B Single Oral Dose of Verubecestat A->B Administration C Time-Course or Dose-Response B->C D Tissue Collection (Plasma, CSF, Cortex) C->D 3 hours post-dose (peak effect) E Aβ40 Measurement (Immunoassay) D->E F Data Analysis: % Aβ Reduction E->F

Figure 2. Verubecestat Preclinical Rat Study Workflow.

Conclusion

The comparison of this compound and verubecestat underscores the significant challenges in developing effective and safe treatments for Alzheimer's disease. Both molecules demonstrated the capacity to engage their target, BACE1, and reduce the production of Aβ peptides in preclinical models. However, their development was cut short for fundamentally different reasons.

  • This compound highlights the critical importance of thorough preclinical safety and toxicology assessments. An off-target toxicity identified in animal models prevented this otherwise promising compound from ever being tested in humans.

  • Verubecestat represents a more complex and perhaps more sobering lesson for the field. Despite successfully reducing Aβ in the brains of human patients, it failed to produce any clinical benefit and may have even worsened cognitive and functional outcomes. This outcome has fueled the ongoing debate about the amyloid hypothesis, suggesting that either BACE1 inhibition has unintended negative consequences on synaptic function, or that reducing Aβ production late in the disease process is insufficient to alter its course.

For researchers and drug developers, the stories of this compound and verubecestat serve as crucial case studies. They emphasize the need for not only potent and selective molecules but also for a deeper understanding of the complex biology of the targets and the disease itself to overcome the high attrition rate in the quest for a cure for Alzheimer's disease.

References

Head-to-Head Comparison of BACE1 Inhibitors In Vitro: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various BACE1 inhibitors, supported by experimental data. It is designed to facilitate the selection and evaluation of compounds for Alzheimer's disease research and therapeutic development.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. The inhibition of BACE1 is a key strategy to reduce Aβ levels in the brain. This guide summarizes the in vitro potency and selectivity of several BACE1 inhibitors.

Performance Comparison of BACE1 Inhibitors

The following table provides a head-to-head comparison of the in vitro inhibitory activities of selected BACE1 inhibitors against BACE1 and other related proteases. The data, including IC50 and Ki values, are compiled from various studies to offer a comparative overview.

InhibitorBACE1 IC50 (nM)BACE1 Ki (nM)BACE2 IC50 (nM)Cathepsin D IC50 (nM)Cathepsin E IC50 (nM)Pepsin IC50 (nM)
Compound A 3.31.71-2 fold higher than BACE113029140
Compound B 4.92.51-2 fold higher than BACE1Within 2-fold of BACE1~10-fold less potent than BACE1Within 2-fold of BACE1
Compound C 4.22.11-2 fold higher than BACE1Within 2-fold of BACE1~10-fold less potent than BACE1Within 2-fold of BACE1
GSK188909 4->25-fold selectivity over BACE1>25-fold selectivity over BACE1--
Inhibitor 5 -1.879138--
Lanabecestat (AZD3293) Potent (specific value not provided in search results)-----
Verubecestat (MK-8931) Potent (specific value not provided in search results)-Not selective over BACE2Highly selective over Cathepsin-D--

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower value for both indicates higher potency. Direct comparisons should be made with caution as experimental conditions can vary between studies.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the context of BACE1 inhibition and the methods used for in vitro evaluation, the following diagrams illustrate the BACE1 signaling pathway and a typical experimental workflow.

BACE1_Signaling_Pathway APP APP C99 C99 sAPPb sAPPβ APP->sAPPb Abeta Aβ (Amyloid-beta) C99->Abeta γ-Secretase cleavage AICD AICD C99->AICD BACE1 BACE1 BACE1->C99 gamma_secretase γ-Secretase BACE1_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep BACE1 Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure Signal (e.g., Fluorescence) Reaction_Start->Measurement Data_Processing Calculate Percent Inhibition Measurement->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

AMG-8718: A Comparative Analysis of BACE1/BACE2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the β-secretase 1 (BACE1) inhibitor AMG-8718 and its cross-reactivity with the homologous enzyme BACE2. The following sections present quantitative data on its inhibitory potency, benchmark it against other notable BACE1 inhibitors, and detail the experimental methodologies used for such assessments.

Executive Summary

This compound is a potent, orally active inhibitor of BACE1, an enzyme central to the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[1][] While highly active against its primary target, this compound also exhibits inhibitory activity against the closely related BACE2. Understanding the selectivity profile of BACE1 inhibitors is critical, as BACE2 has distinct physiological substrates, and its inhibition could lead to unintended off-target effects. This guide synthesizes available data to provide a clear comparison of this compound's activity on both enzymes relative to other BACE1 inhibitors that have been evaluated in clinical trials.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound and other selected BACE1 inhibitors against both BACE1 and BACE2 are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of potency and selectivity.

InhibitorBACE1 IC50/Ki (nM)BACE2 IC50/Ki (nM)Selectivity (BACE2/BACE1)
This compound 0.7 [1]5 [1]~7.1-fold
Verubecestat (MK-8931)2.2 (Ki)[3][4]0.38 (Ki)[4]~0.17-fold (more potent on BACE2)
Lanabecestat (AZD3293)---
Atabecestat (JNJ-54861911)9.8 (Ki)[3]--
CNP52011 (Ki)[3]30 (Ki)[3]~2.7-fold

Note: IC50 and Ki values are directly cited from the provided search results. The selectivity is calculated as the ratio of BACE2 to BACE1 inhibitory values, with a higher number indicating greater selectivity for BACE1.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against BACE1 and BACE2 typically involves in vitro enzymatic assays. While the specific protocol used for this compound by its developers is proprietary, a general methodology based on widely accepted scientific practices is outlined below.

BACE1 and BACE2 Inhibition Assay

This protocol describes a fluorogenic assay to measure the enzymatic activity of BACE1 and BACE2 and to determine the potency of inhibitors.

Materials:

  • Recombinant human BACE1 and BACE2 enzymes

  • Fluorogenic BACE1/BACE2 substrate (e.g., a peptide containing the APP Swedish mutation sequence flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (e.g., this compound) and control inhibitors

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

  • Enzyme Preparation: The recombinant BACE1 or BACE2 enzyme is diluted to a predetermined optimal concentration in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the test compound at various concentrations.

    • Add the diluted enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Signal Detection: The fluorescence intensity is measured kinetically over time or at a fixed endpoint using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

A similar protocol can be adapted for assessing the cross-reactivity against other aspartyl proteases like Cathepsin D, using a specific substrate and optimal buffer conditions for that enzyme.[5][6][7][8][9]

BACE1 Inhibition and BACE2 Cross-Reactivity

The following diagram illustrates the intended therapeutic action of BACE1 inhibition and the potential for off-target effects due to cross-reactivity with BACE2.

BACE_Inhibition cluster_0 Therapeutic Goal cluster_1 Potential Off-Target Effect APP APP BACE1 BACE1 APP->BACE1 Cleavage by Aβ Production Aβ Production Alzheimer's Disease Alzheimer's Disease Aβ Production->Alzheimer's Disease Contributes to BACE1->Aβ Production Initiates This compound This compound This compound->BACE1 Inhibits BACE2 BACE2 This compound->BACE2 Cross-reactivity Physiological Substrates Physiological Substrates BACE2->Physiological Substrates Cleaves Altered Biological Processes Altered Biological Processes Physiological Substrates->Altered Biological Processes Leads to

Caption: BACE1 inhibition by this compound and potential BACE2 cross-reactivity.

Discussion

The data indicates that this compound is a highly potent BACE1 inhibitor with an IC50 in the sub-nanomolar range.[1] However, it also demonstrates inhibitory activity against BACE2, with an approximately 7.1-fold selectivity for BACE1. In comparison, some other BACE1 inhibitors, such as verubecestat, show even less selectivity and can be more potent against BACE2 than BACE1.[3][4] The development of highly selective BACE1 inhibitors is a significant challenge due to the high degree of homology in the active sites of BACE1 and BACE2.

The clinical development of several BACE1 inhibitors has been halted due to a lack of efficacy or safety concerns, including potential off-target effects. For instance, preclinical studies with this compound revealed retinal toxicity in rats, which was suspected to be an off-target effect.[] While the precise cause of these adverse events is not always clear, the potential for BACE2 inhibition to disrupt normal physiological processes remains a key consideration for researchers in this field. Therefore, a thorough evaluation of an inhibitor's selectivity profile is a critical component of its preclinical safety assessment.

References

A Guide to Validating BACE1 Inhibition Using AMG-8718 as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of novel β-secretase 1 (BACE1) inhibitors, utilizing the well-characterized compound AMG-8718 as a positive control. The objective is to offer standardized protocols and clear data comparison methodologies essential for robust drug discovery programs targeting Alzheimer's disease.

Introduction to BACE1 and the Role of a Positive Control

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartic protease that catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of these peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD).[3][4] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for AD.[1][5]

When screening and characterizing new BACE1 inhibitors, the inclusion of a reliable positive control is critical for validating assay performance and contextualizing the potency and selectivity of test compounds. This compound, an inhibitor developed by Amgen, serves as an excellent positive control due to its balanced profile of high potency, selectivity, and its documented effects in reducing Aβ levels in preclinical models.[6][7][8]

Profile of Positive Control: this compound

This compound is a potent, orally efficacious BACE1 inhibitor based on an aminooxazoline xanthene scaffold.[7] Its development involved optimizing the core structure to enhance BACE1 potency while minimizing off-target effects, such as binding to the hERG potassium channel.[7][8] This compound has been shown to produce significant and sustained reductions of Aβ in both the cerebrospinal fluid (CSF) and the brain in rat pharmacodynamic studies.[6][8]

Table 1: Comparative Profile of BACE1 Inhibitors

This table provides a template for comparing a novel test inhibitor against the positive control, this compound. The values for this compound are based on publicly available data, while "Test Inhibitor X" values are hypothetical for illustrative purposes.

ParameterThis compound (Positive Control)Test Inhibitor X (Example)Description
BACE1 Potency (IC₅₀) Low Nanomolar (nM) Range[7]e.g., 15 nMConcentration required to inhibit 50% of BACE1 enzymatic activity in a cell-free biochemical assay.
Cellular Activity (EC₅₀) Potent (nM Range)e.g., 50 nMConcentration required to reduce Aβ production by 50% in a cell-based assay.
Selectivity vs. BACE2 (IC₅₀) Highe.g., >10 µMMeasures inhibition of the closely related homolog BACE2. High selectivity is desired to avoid potential side effects.
Selectivity vs. Cathepsin D (IC₅₀) Highe.g., >20 µMMeasures inhibition of another aspartyl protease, Cathepsin D. Off-target inhibition can lead to toxicity.[9]
hERG Binding Affinity (IC₅₀) Low (>30 µM)[7]e.g., >50 µMMeasures binding to the hERG channel, a key indicator for potential cardiac toxicity.

BACE1 Signaling and Point of Inhibition

BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). This process competes with the non-amyloidogenic pathway, which is mediated by α-secretase. BACE1 inhibitors block the first step of the amyloidogenic cascade, thereby shunting APP processing towards the non-amyloidogenic pathway.[1]

BACE1_Pathway cluster_membrane Cell Membrane APP APP (Amyloid Precursor Protein) sAPPb sAPPβ (soluble) APP->sAPPb Amyloidogenic Pathway C99 C99 (membrane-bound) APP->C99 Amyloidogenic Pathway sAPPa sAPPα (soluble) APP->sAPPa Non-Amyloidogenic Pathway C83 C83 (membrane-bound) APP->C83 Non-Amyloidogenic Pathway Abeta Aβ Peptides (Amyloid-β) C99->Abeta AICD AICD C99->AICD P3 P3 Peptide (non-pathogenic) C83->P3 AICD2 AICD C83->AICD2 BACE1 BACE1 (β-secretase) BACE1->APP Alpha_Sec α-secretase Alpha_Sec->APP Gamma_Sec γ-secretase Gamma_Sec->C99 Gamma_Sec2 γ-secretase Gamma_Sec2->C83 Inhibitor BACE1 Inhibitor (e.g., this compound) Inhibitor->BACE1 Inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Validation Workflow

A tiered approach is recommended for validating novel BACE1 inhibitors, progressing from high-throughput biochemical assays to more physiologically relevant cell-based models. This compound should be run in parallel as a positive control at each stage to ensure assay validity and provide a benchmark for performance.

BACE1_Workflow A Primary Screening (e.g., HTS with FRET assay) B Hit Confirmation & Potency (Biochemical IC₅₀ Determination) A->B Active 'Hits' C Cell-Based Assay (Measure Aβ/sAPPβ levels in cells) B->C Potent Compounds D Cellular Potency (EC₅₀ Determination) C->D E Selectivity Profiling (vs. BACE2, Cathepsins, etc.) D->E Cell-Active Compounds F Lead Candidate E->F Potent, Selective Leads G This compound (Positive Control) G->B G->D G->E

Caption: Tiered workflow for BACE1 inhibitor validation.

Key Experimental Protocols

Protocol 1: In Vitro BACE1 Activity Assay (FRET-based)

This biochemical assay measures the direct inhibition of purified BACE1 enzyme activity using a fluorogenic peptide substrate.[10][11]

A. Materials and Reagents:

  • Recombinant Human BACE1 Enzyme

  • BACE1 FRET Substrate: A peptide containing a fluorophore and a quencher, derived from the APP Swedish mutation cleavage site (e.g., Rh-EVNLDAEFK-Quencher).[12][13]

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[10][13]

  • This compound and Test Compounds, serially diluted in DMSO.

  • Black 96-well or 384-well microplates.[10]

  • Fluorescence Plate Reader.

B. Procedure:

  • Prepare serial dilutions of the test compound and this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • In a black microplate, add 25 µL of the diluted compounds or vehicle control (for "no inhibition" wells).

  • Add 50 µL of BACE1 FRET substrate solution to each well.

  • To initiate the reaction, add 25 µL of diluted BACE1 enzyme solution to all wells except the "blank" (no enzyme) controls.

  • Incubate the plate at room temperature or 37°C, protected from light.

  • Measure the fluorescence kinetically over 60-90 minutes or as an endpoint reading (Excitation/Emission wavelengths dependent on the specific FRET pair, e.g., 530nm/580nm).[13]

C. Data Analysis:

  • Subtract the background fluorescence (blank wells) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Compare the IC₅₀ of the test compound to that of this compound.

Protocol 2: Cell-Based BACE1 Activity Assay (Aβ Quantification)

This assay measures the ability of an inhibitor to reduce the production of Aβ in a cellular context, providing a more physiologically relevant measure of potency.

A. Materials and Reagents:

  • HEK293 or SH-SY5Y cells stably overexpressing human APP with the Swedish mutation.[14]

  • Cell Culture Medium (e.g., DMEM/F12 with supplements).

  • This compound and Test Compounds.

  • Aβ₄₀ / Aβ₄₂ ELISA kits or similar immunoassay platform.

  • Cell Lysis Buffer and BCA Protein Assay Kit.

B. Procedure:

  • Plate the APP-expressing cells in 96-well plates and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serially diluted test compounds or this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 16-24 hours.

  • Collect the conditioned medium from each well to measure secreted Aβ levels.

  • Lyse the cells and measure total protein concentration to normalize for cell viability.

  • Quantify the concentration of Aβ₄₀ and Aβ₄₂ in the conditioned medium using an ELISA kit according to the manufacturer's instructions.

C. Data Analysis:

  • Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate.

  • Calculate the percent reduction in Aβ secretion for each compound concentration relative to the vehicle-treated cells.

  • Plot the percent reduction versus log[inhibitor concentration] and fit the curve to determine the EC₅₀ value.

  • Compare the EC₅₀ and maximal Aβ reduction of the test compound to the results obtained with this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG-8718: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of AMG-8718, based on available safety data.

Hazard Identification and Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its specific hazards. According to its Material Safety Data Sheet (MSDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Immediate precautionary steps to mitigate these risks include washing skin thoroughly after handling, refraining from eating, drinking, or smoking when using the product, and avoiding its release into the environment[1]. In case of accidental swallowing, it is imperative to call a poison center or physician immediately[1].

Personal Protective Equipment (PPE) and Handling

To ensure personal safety, the following PPE should be utilized when handling this compound:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1].

  • Skin and Body Protection: Impervious clothing to prevent skin contact[1].

  • Respiratory Protection: A suitable respirator should be used, especially in areas without appropriate exhaust ventilation[1].

Safe handling practices include avoiding inhalation, contact with eyes and skin, and the formation of dust and aerosols[1]. Engineering controls such as adequate ventilation, accessible safety showers, and eye wash stations are essential[1].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" [1]. This indicates that the compound should not be disposed of in standard laboratory or municipal waste streams. The following step-by-step procedure should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

Step 1: Containment and Labeling

  • Ensure that all waste containing this compound, including the original container, contaminated labware (e.g., pipette tips, tubes), and any contaminated PPE, is collected in a designated, sealed, and chemically resistant container.

  • The container must be clearly labeled with the chemical name "this compound," its CAS No. (1215868-94-2), and prominent hazard symbols indicating its toxicity and environmental hazard.

Step 2: Segregation of Waste

  • Store the waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents[1].

  • The storage area should be cool and well-ventilated[1].

Step 3: Documentation

  • Maintain a log of the amount of this compound waste generated. This documentation is often required for institutional and regulatory compliance.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste contractor with the MSDS and any other relevant safety information.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound, following your laboratory's established decontamination protocols. Dispose of any materials used for decontamination (e.g., wipes) as hazardous waste.

Spill Management

In the event of a spill, it is important to collect the spillage to prevent its release into the environment[1]. Follow your laboratory's specific spill response procedure for toxic chemicals. This typically involves using an appropriate absorbent material, wearing the correct PPE, and decontaminating the area.

Note on Data and Diagrams: The available safety data for this compound does not include specific quantitative data (e.g., exposure limits, degradation temperatures) or detailed experimental protocols. Furthermore, no signaling pathways or complex workflows associated with its disposal are described in the public documentation. Therefore, the creation of summary tables and Graphviz diagrams is not applicable for this particular compound. Always refer to the most current Safety Data Sheet provided by the supplier and consult with your local safety officer for guidance tailored to your specific laboratory conditions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.